Technical Documentation Center

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Core Science & Biosynthesis

Foundational

The Chemical Structure and Properties of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid: A Technical Guide for PROTAC and Bioconjugation Workflows

Executive Summary & Chemical Identity In the rapidly evolving fields of targeted protein degradation (TPD) and bioconjugation, the architectural precision of the linker moiety is as critical as the binding affinity of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the rapidly evolving fields of targeted protein degradation (TPD) and bioconjugation, the architectural precision of the linker moiety is as critical as the binding affinity of the ligands it connects. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7)[1], commonly referred to as Mono-NHS-adipate , is a foundational heterobifunctional aliphatic linker.

By pairing a highly reactive N-hydroxysuccinimide (NHS) ester with a latent carboxylic acid across a flexible four-carbon spacer, this molecule enables the strictly controlled, sequential synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and establishes validated, step-by-step protocols for its application in rational drug design.

Physicochemical Properties & Structural Logic

The utility of Mono-NHS-adipate stems directly from its structural asymmetry. Homobifunctional linkers (e.g., bis-NHS adipate) inevitably yield statistical mixtures of homodimers and polymers when reacted with two different amines. Mono-NHS-adipate circumvents this by offering two distinct reactive states, allowing researchers to isolate a 1:1 intermediate before activating the second terminus.

Furthermore, the choice of an adipate (6-carbon diacid) core is highly intentional. Aliphatic linkers are prized in early-stage drug discovery for their high degree of rotational freedom. This flexibility allows the resulting PROTAC to adopt multiple folded conformations, which can shield polar surface areas and significantly enhance passive cell permeability[2].

Table 1: Quantitative Physicochemical Profile
PropertySpecificationMechanistic Significance
CAS Number 118380-07-7Unique identifier for procurement and QA/QC.
Chemical Formula C₁₀H₁₃NO₆Confirms the 1:1 condensation of adipic acid and NHS.
Molecular Weight 243.21 g/mol Low molecular weight minimizes the overall mass of the final PROTAC.
Spacer Arm Length ~6.4 Å (4 internal carbons)Provides an optimal ~8-atom distance (including flanking amides) for ternary complex formation without excessive hydrophobicity[3].
Functional Group 1 NHS EsterAmine-reactive electrophile; undergoes rapid nucleophilic acyl substitution.
Functional Group 2 Carboxylic Acid (-COOH)Latent reactive site; requires in situ activation (e.g., HATU/EDC) to prevent premature polymerization.

Mechanistic Principles of Conjugation

The conjugation of Mono-NHS-adipate relies on the nucleophilic acyl substitution of the NHS leaving group by a primary amine. As a Senior Application Scientist, I emphasize that understanding the thermodynamic and kinetic competing reactions is vital for protocol optimization.

The Causality of pH and Hydrolysis

In aqueous environments, the reaction is a race between amine nucleophilicity and hydroxide-mediated hydrolysis. The nucleophilic attack requires the primary amine to be in its unprotonated (free base) form. At pH levels below 7.0, the amine is protonated (-NH₃⁺), rendering it non-nucleophilic. Conversely, at pH levels above 8.5, competing hydroxide ions (OH⁻) rapidly hydrolyze the NHS ester into an unreactive dicarboxylic acid.

Table 2: NHS Ester Hydrolysis Kinetics (Aqueous Media)
pH LevelBuffer SystemApprox. Half-Life ( t1/2​ )Experimental Implication
pH 7.0 Phosphate (PBS)4 – 5 hoursAmine is mostly protonated; coupling is too slow.
pH 8.0 Phosphate / Bicarbonate~1 hourOptimal aqueous window ; balances amine reactivity and hydrolysis.
pH 8.6 Borate~10 minutesHydrolysis outpaces conjugation; leads to reaction failure.

Data Interpretation: To entirely bypass the hydrolysis competing pathway, it is highly recommended to perform the primary conjugation in anhydrous organic solvents (e.g., DMF or DMSO) using an organic base like N,N-Diisopropylethylamine (DIPEA).

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system. They consist of a target-binding ligand (warhead), an E3 ligase-recruiting ligand, and a linker. Mono-NHS-adipate serves as the critical bridge. The aliphatic nature of this linker allows the PROTAC to flexibly navigate the protein-protein interface, facilitating the crucial ternary complex formation required for target degradation[4].

PROTAC POI Target Protein (POI) Ternary Ternary Complex Formation POI->Ternary Binds PROTAC PROTAC Molecule (Aliphatic Linker) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1. Mechanism of action for PROTAC-mediated targeted protein degradation via ternary complex.

Step-by-Step Experimental Protocol: Sequential Heterobifunctional Conjugation

The following methodology details a self-validating system for synthesizing a PROTAC using Mono-NHS-adipate. Every step is designed to eliminate side reactions and ensure stoichiometric precision.

Workflow A 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (Mono-NHS-Adipate) B Step 1: Primary Amine Conjugation (Ligand 1-NH2, Anhydrous DMF) A->B C Intermediate Conjugate (Ligand 1 - Adipate - COOH) B->C D Step 2: Carboxylate Activation (HATU / DIPEA) C->D E Step 3: Secondary Amine Conjugation (Ligand 2-NH2) D->E F Final Heterobifunctional Conjugate (PROTAC Molecule) E->F

Fig 2. Step-by-step chemical workflow for sequential heterobifunctional conjugation.

Phase 1: Primary Amine Conjugation (NHS Ester Reaction)

Objective: Attach the first ligand (e.g., the target warhead) to the linker while preserving the carboxylic acid tail.

  • Preparation: Dissolve Mono-NHS-adipate (1.0 eq) and Ligand 1 (amine-containing, 1.0 eq) in anhydrous DMF.

    • Causality: Using strictly anhydrous DMF prevents the premature hydrolysis of the NHS ester, ensuring that 100% of the linker remains active for the amine nucleophile.

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base, scavenging protons to ensure the amine on Ligand 1 remains in its highly nucleophilic free-base state.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the depletion of the NHS ester via LC-MS.

  • Intermediate Purification (Critical Step): Purify the resulting intermediate (Ligand 1-Adipate-COOH) via preparative HPLC and lyophilize.

    • Causality: This is a self-validating checkpoint. If the intermediate is not purified, unreacted Ligand 1 will compete with Ligand 2 during the subsequent HATU activation step. This would lead to a complex mixture of homodimers (Ligand 1-Adipate-Ligand 1), defeating the purpose of a heterobifunctional linker.

Phase 2: Carboxylate Activation and Secondary Amine Conjugation

Objective: Activate the latent carboxylic acid and couple the second ligand (e.g., the E3 ligase recruiter).

  • Pre-Activation: Dissolve the purified intermediate from Phase 1 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes.

    • Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. Pre-activating the acid before adding the second amine prevents side reactions and ensures rapid coupling.

  • Secondary Coupling: Add Ligand 2 (amine-containing, 1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Final Isolation: Quench the reaction with a small volume of water, filter, and purify the final PROTAC molecule via preparative HPLC. Confirm the mass and purity via HRMS and NMR.

Conclusion

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is an indispensable tool in the modern medicinal chemist's arsenal. By leveraging its heterobifunctional nature and the conformational flexibility of its aliphatic core, researchers can systematically build highly permeable, potent PROTACs and bioconjugates[5]. Adhering to the anhydrous, sequential coupling protocols outlined above guarantees high synthetic yields and structural fidelity.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

Executive Summary & Strategic Rationale In the realm of bioconjugation and targeted protein degradation (e.g., PROTAC synthesis), 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid —commonly known as adipic acid mono-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the realm of bioconjugation and targeted protein degradation (e.g., PROTAC synthesis), 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid —commonly known as adipic acid mono-NHS ester or monosuccinimidyl adipate (MSA)—serves as a critical aliphatic crosslinker. It features a highly reactive N-hydroxysuccinimide (NHS) ester on one terminus for amine conjugation, and a free carboxylic acid on the other for orthogonal functionalization.

The fundamental synthetic challenge in producing this molecule lies in the desymmetrization of a homobifunctional precursor . Adipic acid contains two chemically identical carboxylic acids. Attempting to activate just one of these groups with NHS inherently risks the formation of the di-activated byproduct, disuccinimidyl adipate (DSA). As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on scalability, impurity profiling, and downstream application safety.

This whitepaper details two field-proven methodologies: the rapid Direct Statistical Coupling and the high-purity Orthogonal Protection Pathway .

Table 1: Physicochemical Profiling
ParameterSpecification
Chemical Name 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
Common Synonyms Monosuccinimidyl adipate; Adipic acid mono-NHS ester
CAS Number 118380-07-7
Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
InChI Key JWUFSYXQWPXFIL-UHFFFAOYSA-N
Physical State White to off-white crystalline solid

Pathway Visualization & Logic Tree

To navigate the desymmetrization challenge, chemists must choose between statistical probability and absolute stoichiometric control. The following logic tree maps the causality and workflow of both approaches.

SynthesisPathways cluster_A Pathway A: Direct Statistical Coupling cluster_B Pathway B: Orthogonal Protection Start Adipic Acid (Homobifunctional Diacid) A_Step1 Excess Adipic Acid + NHS + EDC·HCl in DMF Start->A_Step1 Direct Activation B_Step1 Monobenzyl Adipate (Pre-desymmetrized) Start->B_Step1 Benzyl Alcohol, H+ A_Mix Mixture: Mono-NHS (Target) + Di-NHS + Acid A_Step1->A_Mix A_Purif Silica Gel Chromatography (Bottleneck) A_Mix->A_Purif Target 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (Pure Target) A_Purif->Target B_Step2 Coupling: + NHS + EDC·HCl in DCM B_Step1->B_Step2 B_Int Benzyl Succinimidyl Adipate (Pure Intermediate) B_Step2->B_Int B_Step3 Hydrogenolysis (H2, Pd/C) in EtOAc B_Int->B_Step3 B_Step3->Target

Figure 1: Strategic logic tree comparing the direct statistical coupling vs orthogonal protection.

Detailed Experimental Methodologies

Protocol A: The Orthogonal Protection Route (Gold Standard)

This two-step pathway is the industry standard for generating >98% pure mono-NHS esters. By utilizing monobenzyl adipate[1], we mask one carboxylic acid, transforming a chaotic statistical mixture into a highly controlled 1:1 stoichiometric reaction[2].

Step 1: Synthesis of Benzyl Succinimidyl Adipate

  • Reagents: Monobenzyl adipate (1.0 eq), N-Hydroxysuccinimide (NHS, 1.05 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq), anhydrous Dichloromethane (DCM).

  • Procedure & Causality:

    • Dissolve monobenzyl adipate and NHS in anhydrous DCM under a nitrogen atmosphere. Causality: Strict exclusion of moisture is required to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate formed by EDC.

    • Cool the mixture to 0°C using an ice bath, then add EDC·HCl portion-wise. Causality: The initial coupling is exothermic. Cooling minimizes unwanted side reactions, such as the irreversible N-acylurea rearrangement.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup Validation: Wash the organic layer successively with 0.1 M HCl, saturated NaHCO3, and brine. Causality: The dilute acid wash specifically removes the water-soluble urea byproduct of EDC. The mild base wash removes trace unreacted monobenzyl adipate and NHS without hydrolyzing the newly formed, base-sensitive NHS ester.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenolysis (Deprotection)

  • Reagents: Benzyl succinimidyl adipate (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq Pd), anhydrous Ethyl Acetate (EtOAc).

  • Procedure & Causality:

    • Dissolve the intermediate in anhydrous EtOAc and add 10% Pd/C. Causality: EtOAc is explicitly chosen over methanol or ethanol to completely eliminate the risk of transesterification (nucleophilic attack by the alcohol solvent on the NHS ester).

    • Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm) via a balloon.

    • Stir vigorously at room temperature for 2–4 hours.

    • Workup Validation: Filter the suspension through a tightly packed pad of Celite. Causality: Celite prevents the finely divided, pyrophoric Pd/C catalyst from passing through standard filter paper, which would contaminate the product and pose a severe fire hazard upon drying.

    • Concentrate the filtrate under high vacuum to yield pure 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.

Protocol B: Direct Statistical Desymmetrization (Rapid Route)

This single-step pathway is utilized when speed is prioritized over yield, and when chromatographic purification is feasible.

  • Reagents: Adipic acid (5.0 eq), NHS (1.0 eq), EDC·HCl (1.1 eq), anhydrous Dimethylformamide (DMF).

  • Procedure & Causality:

    • Dissolve adipic acid in anhydrous DMF. Causality: Adipic acid is practically insoluble in standard coupling solvents like DCM or THF. DMF provides the necessary solvation for the diacid.

    • Add NHS, followed by EDC·HCl. Stir at room temperature for 16 hours. Causality: The massive 5-fold molar excess of adipic acid statistically drives the reaction toward mono-activation, suppressing the formation of the di-NHS ester.

    • Workup Validation: Remove DMF under high vacuum. Suspend the resulting residue in cold EtOAc and filter. Causality: The vast excess of unreacted adipic acid remains largely insoluble in cold EtOAc and is mechanically filtered off, while the mono-NHS ester dissolves into the filtrate.

    • Wash the EtOAc filtrate with water (3x) to remove residual DMF and EDC byproducts.

    • Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient). Causality: Chromatography is mandatory to separate the target compound from trace disuccinimidyl adipate. Failure to remove the di-ester will cause disastrous, irreversible crosslinking in downstream bioconjugation applications.

Comparative Quantitative Analysis

To assist process chemists in selecting the appropriate route, the quantitative metrics of both pathways are summarized below.

Table 2: Pathway Performance Metrics
MetricPathway A: Orthogonal ProtectionPathway B: Statistical Desymmetrization
Overall Yield 75 – 85% (Over two steps)25 – 35% (Based on NHS limiting reagent)
Purity Profile >98% (Absolute stoichiometric control)~90% (Prone to trace di-NHS contamination)
Atom Economy Moderate (Requires benzyl protecting group)High (Direct coupling, though excess acid is wasted)
Scalability Excellent (Frictionless liquid/liquid workups)Poor (Bottlenecked by silica gel chromatography)
Processing Time 2 Days1 Day

Analytical Validation Standards

To ensure the integrity of the synthesized 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz): The presence of the NHS ester is confirmed by a sharp singlet at ~2.85 ppm (4H, succinimidyl protons). The aliphatic backbone shows multiplets at ~2.65 ppm (2H, CH2 adjacent to NHS ester), ~2.40 ppm (2H, CH2 adjacent to free acid), and ~1.75 ppm (4H, central CH2 groups).

  • Mass Spectrometry (ESI-MS): Expected [M-H]- at m/z 242.2 for the deprotonated carboxylic acid.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2). Details the foundational properties and solubility profiles of adipic acid precursors. URL:

  • Sigma-Aldrich. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid | 118380-07-7. Authoritative chemical data, CAS registration, and structural properties. URL:

  • [1] ChemicalBook. ADIPIC ACID MONOBENZYL ESTER | 40542-90-3. Commercial and technical specifications for the orthogonally protected monobenzyl adipate starting material. URL:

  • [2] ACS Biomacromolecules. Synthesis of Cellulose Adipate Derivatives. Literature precedent for the synthesis and manipulation of monobenzyl adipate derivatives. URL:

Sources

Foundational

In-Depth Technical Guide: Molecular Weight, Exact Mass, and Bioconjugation Applications of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of precise linker architectures is critical for maintaining structural integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of precise linker architectures is critical for maintaining structural integrity and dictating pharmacokinetic properties. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly referred to as Adipic acid mono-NHS ester or Mono-NHS-adipate , serves as a foundational heterobifunctional building block [1].

Unlike homobifunctional crosslinkers (e.g., Disuccinimidyl adipate) which often lead to uncontrolled polymerization, this molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a free carboxylic acid at the other. This asymmetry allows for highly controlled, sequential conjugations—a non-negotiable requirement when synthesizing complex bivalent molecules like PROTACs [2].

Physicochemical Profiling & Mass Spectrometry Fundamentals

To accurately monitor bioconjugation reactions via High-Resolution Mass Spectrometry (HRMS), scientists must distinguish between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for LC-MS peak identification).

The exact mass is derived from the most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O). Because the NHS ester acts as a leaving group during the nucleophilic acyl substitution, the mass of the intact Mono-NHS-adipate is not what is added to your payload. Instead, the payload experiences a precise mass shift corresponding to the addition of the adipoyl moiety minus a proton.

Quantitative Data Summary
ParameterValue
Chemical Name 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
Common Synonyms Adipic acid mono-NHS ester, Mono-NHS-adipate
CAS Number 118380-07-7
Molecular Formula C10H13NO6
Molecular Weight (Average) 243.21 g/mol
Monoisotopic Exact Mass 243.0743 Da
Conjugation Mass Shift (Δm) +128.0473 Da

Table 1: Key physicochemical and mass spectrometry parameters for Mono-NHS-adipate.

Mechanistic Causality in Bioconjugation

The utility of Mono-NHS-adipate relies on the specific reactivity of the NHS ester.

The Causality of Reactivity: The NHS group is a highly effective leaving group because the resulting N-hydroxysuccinimide anion is resonance-stabilized. This makes the adjacent carbonyl carbon highly electrophilic. When exposed to a primary amine (acting as a nucleophile), a tetrahedral intermediate is formed, which rapidly collapses to form a highly stable amide bond [3].

The Causality of Hydrolysis (The Competing Reaction): NHS esters are highly susceptible to hydrolysis in aqueous environments. Water acts as a competing nucleophile, attacking the electrophilic carbonyl to release the NHS leaving group and converting the molecule back into adipic acid. This is why stock solutions must be prepared in anhydrous, amine-free organic solvents (like DMSO or DMF) [4].

Mechanism N1 Mono-NHS-Adipate (Electrophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Primary Amine (Nucleophile) N2->N3 Deprotonated State N4 Amide Conjugate (Target) N3->N4 Elimination N5 NHS Leaving Group (Byproduct) N3->N5 Cleavage

Caption: Logical relationship of the nucleophilic acyl substitution mechanism.

Self-Validating Experimental Protocol: Bioconjugation & LC-MS

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that utilizes exact mass shifts to confirm causality—proving that the reaction occurred via the intended mechanism rather than succumbing to hydrolysis.

Phase 1: Reagent Preparation (Anhydrous Conditions)
  • Purge a clean, dry reaction vial with Argon or Nitrogen gas.

  • Dissolve the amine-containing payload (e.g., a PROTAC warhead) in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Dissolve the Mono-NHS-adipate in anhydrous DMSO immediately before use. Do not use pre-stored solutions, as ambient moisture degrades the NHS ester.

Phase 2: Reaction Initiation
  • Mix the payload and Mono-NHS-adipate at a 1:1.2 molar ratio (slight excess of the linker).

  • Add 3 to 5 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: DIPEA is a non-nucleophilic base. It is required to deprotonate the primary amine on the payload, converting it from an unreactive ammonium salt (-NH3+) into a highly reactive free base (-NH2).

Phase 3: In-Process Control (The Self-Validating Checkpoint)
  • Incubate the reaction at room temperature for 2 hours.

  • Extract a 1 µL micro-aliquot and dilute in 100 µL of 50% Acetonitrile/Water (0.1% Formic Acid).

  • Inject into the LC-HRMS system.

    • Validation of Success: Look for the disappearance of the payload mass and the appearance of a new peak at [Payload m/z + 128.0473] .

    • Validation of Failure (Hydrolysis): If the payload mass remains unchanged and a strong peak appears at m/z 147.065 (the [M+H]+ of free adipic acid), your anhydrous solvents have been compromised by moisture.

Phase 4: Quenching and Purification
  • Once LC-MS confirms >95% conversion, quench the reaction by adding a 10-fold excess of Tris or Glycine buffer (pH 7.5). The primary amines in these buffers will rapidly consume any unreacted Mono-NHS-adipate.

  • Purify the resulting conjugate via Preparative HPLC using a C18 column.

Workflow A 1. Reagent Preparation Dissolve Mono-NHS-Adipate & Payload in anhydrous DMSO/DMF B 2. Reaction Initiation Mix at 1:1.2 Molar Ratio Add 3-5 eq DIPEA A->B C 3. Nucleophilic Acyl Substitution Incubate 2-4h at RT B->C D 4. In-Process Control (IPC) LC-MS Check for +128.04 Da Shift C->D E 5. Reaction Quenching Add Tris or Glycine D->E

Caption: Experimental workflow for bioconjugation using Mono-NHS-Adipate and LC-MS validation.

References

  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition". Academic Press.
Exploratory

Long-Term Storage and Stability Conditions for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Executive Summary 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), frequently referred to as adipic acid mono-NHS ester, is a highly versatile bifunctional linker utilized in bioconjugation and PR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), frequently referred to as adipic acid mono-NHS ester, is a highly versatile bifunctional linker utilized in bioconjugation and PROTAC (Proteolysis Targeting Chimera) synthesis[1]. The molecule features a free carboxylic acid and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a flexible 6-carbon alkyl spacer. While this structural configuration is highly efficient for acylation reactions, the NHS ester moiety is inherently vulnerable to rapid hydrolysis when exposed to moisture. This technical guide outlines the mechanistic causality behind its instability, defines rigorous long-term storage parameters, and provides a self-validating protocol for handling and reconstitution to ensure absolute experimental reproducibility.

Mechanistic Causality of NHS Ester Hydrolysis

The primary function of adipic acid mono-NHS ester is to form stable amide bonds with primary amines (aminolysis). However, this desired pathway is in constant thermodynamic competition with spontaneous hydrolysis.

When exposed to water, the water molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This collapses the tetrahedral intermediate, releasing free N-hydroxysuccinimide as a leaving group and converting the active ester into an unreactive dicarboxylic acid (adipic acid)[2].

The kinetics of this degradation are heavily dictated by the pH of the microenvironment. At acidic to neutral pH (≤7.0), the half-life of NHS esters is measured in hours[3]. However, as the pH increases to the optimal bioconjugation range (8.0–8.5), the higher concentration of hydroxide ions accelerates the hydrolysis rate, dropping the half-life to mere minutes[3][4].

ReactionPathways NHS_Ester Adipic Acid Mono-NHS Ester Conjugate Stable Amide Conjugate NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Adipic Acid (Inactive) NHS_Ester->Hydrolyzed Hydrolysis (Moisture/High pH) Amine Primary Amine (R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed LeavingGroup Free NHS (Leaving Group) Conjugate->LeavingGroup Hydrolyzed->LeavingGroup

Caption: Competing pathways of adipic acid mono-NHS ester: Aminolysis vs. Hydrolysis.

Quantitative Stability and Storage Parameters

To arrest the kinetics of spontaneous hydrolysis, strict environmental controls must be maintained. The compound must be shielded from ambient humidity, light, and thermal energy[5].

Table 1: Long-Term Storage Conditions and Shelf Life
Physical StateStorage TemperatureContainer EnvironmentEstimated Shelf Life
Solid (Powder) -20°CDesiccated, Inert Gas (Ar/N₂)3 Years[6]
Solution (Anhydrous DMSO/DMF) -80°CSealed, Desiccated6 Months[6]
Solution (Anhydrous DMSO/DMF) -20°CSealed, Desiccated1 Month[6]
Aqueous Solution AnyN/ADo not store; use immediately
Table 2: Half-Life of NHS Esters in Aqueous Environments
pH LevelTemperatureEstimated Half-LifePrimary Implication
≤ 7.0 0°C4 to 5 hours[7]Stable enough for short-term aqueous handling.
7.0 Room Temp~ Hours[3]Slow hydrolysis; conjugation is sluggish.
8.0 Room Temp~ Minutes[3]Optimal balance for bioconjugation efficiency.
8.6 4°C10 minutes[7]Rapid hydrolysis; requires immediate reaction.

Self-Validating Handling and Reconstitution Protocol

A frequent point of failure in bioconjugation workflows is the introduction of condensation during the thawing process. When a cold vial is opened in a humid laboratory environment, atmospheric moisture rapidly condenses on the hygroscopic powder, initiating immediate, silent hydrolysis. To prevent this, the following step-by-step methodology must be strictly adhered to.

HandlingWorkflow Step1 1. Remove from -20°C Freezer Keep vial completely sealed Step2 2. Equilibrate to Room Temp 30-60 mins to prevent condensation Step1->Step2 Step3 3. Open in Dry Environment Use inert gas (Ar/N2) if possible Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Immediate Use or Aliquot Flash freeze aliquots at -80°C Step4->Step5

Caption: Step-by-step workflow for the handling and reconstitution of NHS ester reagents.

Step-by-Step Reconstitution Methodology
  • Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Do NOT open it. Place it in a desiccator at room temperature for 30–60 minutes.

    • Causality: Allowing the vial to reach thermal equilibrium with the ambient environment prevents atmospheric condensation from forming on the powder.

  • Inert Opening: Once equilibrated, open the vial inside a dry box or under a gentle stream of dry inert gas (Nitrogen or Argon).

  • Solvent Selection: Reconstitute the powder using only high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are required.

    • Causality: These solvents are water-miscible but can be maintained in an strictly anhydrous state (<0.01% water) by storing them over , which prevents premature hydrolysis prior to the addition of the aqueous buffer[3].

  • Dissolution: Add the calculated volume of anhydrous DMSO/DMF to achieve a concentrated stock solution (typically 10 mM to 100 mM). Vortex gently until fully dissolved.

  • Aliquoting and Freezing: If the entire stock will not be consumed immediately, divide it into single-use aliquots in tightly sealed, low-moisture binding microcentrifuge tubes. Purge the headspace with Argon, seal, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

    • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles that progressively degrade the ester through cumulative moisture exposure.

Quality Control: Validating Reagent Integrity

Before utilizing an older or previously opened batch of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, it is highly recommended to validate its integrity. Hydrolysis failures often manifest silently, resulting in inexplicably low conjugation yields.

  • Spectrophotometric Assay: The extent of hydrolysis can be estimated by measuring the absorbance of the solution at 260–280 nm. Free N-hydroxysuccinimide, the byproduct of hydrolysis, absorbs strongly in this range[7]. A baseline measurement of a freshly prepared, known-pure sample can be compared against the stored sample to detect degradation.

  • Chromatographic Quantification: For rigorous quality control, can be employed. HILIC effectively separates the intact NHS ester from the free NHS leaving group and the hydrolyzed adipic acid byproduct. By calculating the ratio of the free NHS peak to the intact ester peak, the exact percentage of degradation can be accurately determined[8].

References

  • ResearchGate - Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. URL: [Link]

  • Analytical Methods (RSC Publishing) - Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). DOI: 10.1039/C5AY00042D. URL:[Link]

Sources

Foundational

Mechanism of NHS Ester Reactivity in 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid: A Technical Guide for Bioconjugation and PROTAC Design

Executive Summary In the rapidly evolving fields of targeted protein degradation and bioconjugation, linker chemistry dictates the stability, efficacy, and synthetic feasibility of complex molecular architectures. 6-((2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation and bioconjugation, linker chemistry dictates the stability, efficacy, and synthetic feasibility of complex molecular architectures. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid —commonly known as adipic acid mono-NHS ester—serves as a critical heterobifunctional-like spacer. This whitepaper provides an in-depth mechanistic analysis of its N-hydroxysuccinimide (NHS) ester reactivity, detailing the kinetic competition between aminolysis and hydrolysis. By understanding the causality behind these chemical pathways, researchers can optimize conjugation efficiencies for PROTAC synthesis and advanced protein labeling.

Molecular Architecture: The Strategic Advantage of Adipic Acid Mono-NHS Ester

The structural brilliance of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid lies in its dual-terminus design. It features a highly reactive1 at one end of a flexible six-carbon aliphatic chain, and a free carboxylic acid at the other[1].

This asymmetry enables orthogonal bioconjugation . The NHS ester facilitates immediate, spontaneous conjugation to primary amines (such as those on a target protein or a small-molecule warhead), while the terminal carboxylic acid remains entirely inert under these conditions. Once the amine is successfully coupled, the surviving carboxylic acid can be subsequently activated using carbodiimide chemistry (e.g., EDC/sulfo-NHS) to couple with a second, distinct amine[2]. This sequential reactivity prevents unwanted polymerization and self-conjugation, a common failure point when using homobifunctional crosslinkers.

Core Mechanism of NHS Ester Reactivity

The reaction between the NHS ester of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid and a primary amine is a classic example of nucleophilic acyl substitution [3].

  • Nucleophilic Attack: The reaction initiates when an unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester[3].

  • Tetrahedral Intermediate: This attack forces the carbon into a transient, highly unstable tetrahedral geometry[3].

  • Elimination & Amide Formation: The intermediate rapidly collapses, expelling the N-hydroxysuccinimide (NHS) leaving group. This yields a highly stable, irreversible covalent 4[4].

ReactionMechanism NHS_Ester 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid (NHS Ester) Tetrahedral Tetrahedral Intermediate NHS_Ester->Tetrahedral Nucleophilic Attack (pH 7.2-8.5) Hydrolyzed Hydrolyzed Acid (Adipic Acid) NHS_Ester->Hydrolyzed Competing Hydrolysis (High pH) Amine Primary Amine (R-NH2) Amine->Tetrahedral Water Water (H2O / OH-) Water->Hydrolyzed Amide Stable Amide Bond + Free Carboxylate Tetrahedral->Amide Elimination NHS_Leaving N-Hydroxysuccinimide (Leaving Group) Tetrahedral->NHS_Leaving Hydrolyzed->NHS_Leaving

Fig 1: Reaction mechanism of NHS ester aminolysis versus the competing hydrolysis pathway.

Kinetic Parameters & The Hydrolysis Paradigm

The ultimate yield of any NHS ester bioconjugation is dictated by a strict kinetic competition between aminolysis (the desired target reaction) and hydrolysis (the degradation of the ester by water)[3].

The Causality of pH

For the aminolysis reaction to occur, the target primary amine must be in its deprotonated (-NH₂) state. Because typical aliphatic amines possess a pKa of approximately 9 to 10, the reaction must be performed in slightly alkaline conditions (pH 7.2–8.5) to ensure a sufficient population of active nucleophiles[5].

However, as the pH increases, the concentration of hydroxyl ions (OH⁻) also rises. Hydroxyl ions are exceptionally potent nucleophiles that will attack the NHS ester, causing it to undergo rapid, irreversible 5 and free NHS[5]. Therefore, optimizing the reaction requires a delicate balance: the pH must be high enough to deprotonate the amine, but low enough to prevent catastrophic hydrolysis.

Quantitative Data Summaries

Table 1: Stability of NHS Esters as a Function of pH Data demonstrates the exponential decay of NHS ester half-life as alkalinity increases.

pH LevelTemperatureEstimated Half-Life (t½)Primary Reaction Pathway
7.00°C4 - 5 hoursAminolysis favored (slow hydrolysis)
7.0Ambient~7 hoursAminolysis favored
8.04°C~1 hourBalanced
8.5Ambient125 - 180 minutesAminolysis highly active
8.64°C10 minutesHydrolysis accelerates rapidly
>9.0Ambient< 10 minutesHydrolysis dominates

(Source Data derived from BenchChem kinetic studies[3])

Table 2: Buffer Compatibility for NHS Ester Conjugation

Buffer SystemCompatibilityCausality / Mechanism
PBS (Phosphate)ExcellentNon-nucleophilic; maintains stable physiological pH (7.2-7.5).
HEPESExcellentNon-nucleophilic zwitterionic buffer; ideal for slightly higher pH.
Sodium BicarbonateGoodOptimal for pH 8.3-8.5; accelerates aminolysis but increases hydrolysis risk.
Tris (TBS)IncompatibleContains primary amines; competitively quenches the NHS ester.
GlycineIncompatibleContains primary amines; used intentionally as a quenching agent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic causality and built-in quality control steps to guarantee reproducible conjugation.

Protocol 1: Orthogonal Amine Conjugation Workflow

This protocol details the attachment of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to a target amine, preserving the terminal carboxylate for downstream PROTAC synthesis.

  • Reagent Preparation: Dissolve the NHS ester in high-quality, anhydrous DMSO or DMF.

    • Causality: NHS esters are highly moisture-sensitive. Using anhydrous organic solvents prevents premature 6 before the reagent is introduced to the target[6].

  • Buffer Equilibration: Prepare the target amine (e.g., protein or small molecule) in an amine-free buffer such as PBS or HEPES at pH 7.2–8.5.

    • Validation Step: Verify the absence of Tris or glycine in the buffer history, as these will competitively consume the NHS ester[4].

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the aqueous amine solution. Ensure the final organic solvent concentration remains ≤10% (v/v) to prevent protein denaturation or precipitation[3].

    • Expert Insight: Always add the organic NHS ester dropwise to the aqueous amine solution while vortexing. Reverse addition causes localized high-water concentrations, triggering rapid hydrolysis. Incubate for 30–60 minutes at room temperature, or 2 hours at 4°C[3].

  • Reaction Quenching: Add Tris or Glycine buffer to a final concentration of 50–100 mM and incubate for 15–30 minutes[3].

    • Causality: The primary amines in Tris/Glycine rapidly react with any residual NHS ester, halting the reaction at a precise timepoint.

  • Conjugate Purification: Remove the N-hydroxysuccinimide byproduct, quenched ester, and organic solvents using size-exclusion chromatography (e.g., desalting columns) or dialysis[4].

Workflow Step1 1. Reagent Preparation Dissolve NHS Ester in anhydrous DMSO/DMF (≤10% final assay volume) Step3 3. Conjugation Reaction Mix 10-20x molar excess of NHS ester Incubate 30-60 min (RT) or 2h (4°C) Step1->Step3 Step2 2. Buffer Equilibration Prepare target amine in PBS/HEPES (pH 7.2 - 8.5, strictly amine-free) Step2->Step3 Step4 4. Reaction Quenching Add 50-100 mM Tris or Glycine buffer Incubate 15-30 min to terminate Step3->Step4 Step5 5. Conjugate Purification Size-exclusion chromatography or Dialysis Remove NHS byproduct & unreacted ester Step4->Step5

Fig 2: Step-by-step experimental workflow for orthogonal bioconjugation using NHS esters.

Protocol 2: Real-Time Hydrolysis Monitoring (Quality Control)

Before committing expensive PROTAC warheads to a reaction, the integrity of the NHS ester stock can be validated by quantifying its hydrolysis rate.

  • Setup: Prepare a blank cuvette containing the intended reaction buffer (e.g., pH 8.0 PBS) without any primary amines.

  • Execution: Spike the NHS ester into the buffer to a final concentration of ~1 mM and immediately place it in a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the absorbance at 260–280 nm over time.

    • Causality & Validation: The intact NHS ester does not strongly absorb at this wavelength, but the4 absorbs strongly at 260 nm[4]. The initial slope of the absorbance curve allows researchers to calculate the exact half-life of the reagent in their specific buffer system, ensuring the reagent has not degraded during storage.

References

  • Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific. 4

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines - BenchChem. 3

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. 6

  • Half-life of NHS ester hydrolysis at different pH - BenchChem. 5

  • NHS and Sulfo-NHS - Thermo Fisher Scientific. 2

  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid | PROTAC Linker - MedChemExpress.1

Sources

Exploratory

Solubility profile of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in organic solvents

Solubility Profile and Solvation Dynamics of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid in Organic Solvents: A Technical Guide Executive Summary & Structural Analysis In the rapidly expanding fields of targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile and Solvation Dynamics of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid in Organic Solvents: A Technical Guide

Executive Summary & Structural Analysis

In the rapidly expanding fields of targeted protein degradation (TPD) and bioconjugation, 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7)—commonly referred to as mono-NHS adipate—serves as a critical heterobifunctional building block. Structurally, it features an amine-reactive N-hydroxysuccinimide (NHS) ester and a free carboxylic acid, separated by a flexible four-carbon aliphatic spacer.

As a Senior Application Scientist, I frequently observe that the primary point of failure in utilizing this molecule is improper solvent selection. Solvation of mono-NHS adipate is not merely a physical process; it is a kinetic competition between dissolution and chemical degradation. The molecule's dual nature—a hydrogen-bond donating/accepting carboxylic acid and a highly electrophilic, moisture-sensitive NHS ester—demands a rigorous, thermodynamically informed approach to solvent selection [1].

Solvation Thermodynamics: The Causality of Solvent Compatibility

The solubility of mono-NHS adipate is dictated by the need to solvate two highly polar termini without triggering nucleophilic attack on the NHS carbonyl.

  • Polar Aprotic Solvents (The Gold Standard): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) boast high dielectric constants and act as strong hydrogen-bond acceptors. They efficiently disrupt the intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups, leading to rapid dissolution (>100 mg/mL). Because they lack nucleophilic protons, they preserve the integrity of the NHS ester.

  • Halogenated Solvents: Dichloromethane (DCM) provides moderate solubility (20–50 mg/mL). The aliphatic C4 spacer provides sufficient lipophilicity to interact with DCM. This is the optimal solvent when the downstream application requires activating the free carboxylic acid (e.g., via EDC/DIC coupling) for PROTAC synthesis, as DMF can sometimes complicate the removal of urea byproducts.

  • The Protic Trap: Alcohols (methanol, ethanol) readily dissolve the compound but act as nucleophiles. The oxygen of the alcohol attacks the electrophilic carbonyl of the NHS ester, leading to rapid alcoholysis (conversion to an inactive alkyl ester). Similarly, water causes rapid hydrolysis, releasing free adipic acid and inactive N-hydroxysuccinimide [2].

Quantitative Solubility and Stability Profile

The following table synthesizes the empirical solubility and kinetic stability of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid across standard laboratory solvents.

Solvent CategoryRepresentative SolventEstimated Solubility (mg/mL)Stability (24h at 25°C)Recommended Application / Use Case
Polar Aprotic DMSO, DMF, DMAc> 100High (>98% intact)Primary anhydrous stock solutions; PROTAC linker synthesis.
Halogenated Dichloromethane (DCM)20 - 50High (>95% intact)COOH activation (EDC/DIC); peptide coupling workflows.
Ethereal THF, 1,4-Dioxane10 - 30ModerateBase-free acylations; specialized polymer synthesis.
Polar Protic Methanol, Ethanol> 50Low (Alcoholysis)CONTRAINDICATED. Rapid degradation of NHS ester.
Aqueous Water, PBS (pH 7.4)< 5Low (Hydrolysis)In situ bioconjugation only (requires <10% organic spike).

*Assumes strictly anhydrous conditions (water content <0.005%).

Experimental Workflows and Logical Relationships

To ensure success, solvent selection must be mapped directly to the downstream chemical application. The decision tree below outlines the optimal path for utilizing mono-NHS adipate.

SolventWorkflow Start 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid Dec1 Is downstream application aqueous bioconjugation? Start->Dec1 Stock Prepare concentrated stock in anhydrous DMSO/DMF Dec1->Stock Yes Dec2 Does the reaction require COOH activation? Dec1->Dec2 No AqBuffer Spike into aqueous buffer (pH 7.2-8.0, <10% organic) Stock->AqBuffer Dilute immediately prior to use DCM Dissolve in DCM/THF (Ideal for EDC/DIC coupling) Dec2->DCM Yes (e.g., PROTAC synthesis) Protic AVOID Protic Solvents (MeOH, EtOH, H2O) Dec2->Protic Improper solvent choice Degradation Rapid Hydrolysis / Alcoholysis (Loss of NHS ester) Protic->Degradation AqBuffer->Degradation If left unreacted > 2-4 hours

Figure 1: Decision matrix for solvent selection based on downstream bioconjugation or synthetic applications.

The reactivity of the NHS ester is highly dependent on the microenvironment. The diagram below illustrates the competing kinetic pathways when the molecule is exposed to different solvating agents.

ReactivityPathway cluster_reactions Intact Intact Mono-NHS Adipate Aminolysis Aminolysis (Target Amine) Intact->Aminolysis pH 7.2-8.0 Hydrolysis Hydrolysis (Water) Intact->Hydrolysis Aqueous Media Alcoholysis Alcoholysis (MeOH/EtOH) Intact->Alcoholysis Protic Solvents Product1 Desired Amide Conjugate Aminolysis->Product1 Product2 Inactive Adipic Acid Hydrolysis->Product2 Product3 Inactive Alkyl Ester Alcoholysis->Product3

Figure 2: Competing kinetic pathways of mono-NHS adipate based on solvent and environmental nucleophiles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as closed, self-validating systems. Do not proceed to downstream synthesis without passing the internal validation checks.

Protocol 1: Preparation of Anhydrous Stock Solutions (100 mM)

Purpose: To create a stable, highly concentrated stock for subsequent dilution in PROTAC synthesis or aqueous bioconjugation.

  • Equilibration: Remove the sealed vial of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, which will hydrolyze the NHS ester.

  • Purging: Purge a clean, oven-dried 2 mL amber glass vial with Argon gas for 30 seconds.

  • Weighing: Rapidly weigh 24.3 mg (0.1 mmol) of the compound into the purged vial.

  • Solvation: Add 1.0 mL of strictly anhydrous, amine-free DMSO (water content <0.005%, stored over molecular sieves).

  • Dissolution: Vortex gently for 15 seconds. The solution should become completely clear.

  • Self-Validation Check: Withdraw a 1 µL aliquot and inject it into an RP-HPLC system (C18 column, 210 nm detection). The presence of a single major peak (>95% AUC) at the expected retention time, without a leading peak corresponding to free N-hydroxysuccinimide, validates the anhydrous integrity of the stock.

  • Storage: Blanket the headspace with Argon, seal tightly, and store aliquots at -80°C.

Protocol 2: Kinetic Stability Assessment via RP-HPLC

Purpose: To quantify the degradation rate of the NHS ester in a chosen solvent system prior to scaling up a reaction.

  • Preparation: Prepare a 10 mg/mL solution of the compound in the test solvent (e.g., DCM or a novel solvent mixture).

  • Incubation: Place the solution in a thermoshaker set to 25°C.

  • Sampling: At designated time points (t = 0, 1h, 4h, 8h, 24h), withdraw a 10 µL aliquot.

  • Quenching: Immediately dilute the aliquot into 990 µL of Quench Buffer (0.1% Trifluoroacetic acid in Acetonitrile). Causality: The low pH protonates any trace water or nucleophiles, instantly halting hydrolysis/degradation.

  • Self-Validation Check (t=0): The t=0 timepoint must show >98% intact ester. If the t=0 sample shows >5% free adipic acid, the starting material or the test solvent was pre-contaminated with moisture, and the assay must be aborted.

  • Analysis: Analyze via RP-HPLC using a gradient of 5% to 95% Acetonitrile in water (with 0.1% TFA) over 15 minutes. Quantify the intact NHS ester peak relative to the t=0 baseline to determine the solvent-specific half-life.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier. Available at:[Link]

Protocols & Analytical Methods

Method

Bioconjugation Protocol Using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly referred to as Adipic acid mono-NHS ester or mono-NHS adipate , is a highly versatile heterobifunctional linker [1]. Featuring an amine-re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly referred to as Adipic acid mono-NHS ester or mono-NHS adipate , is a highly versatile heterobifunctional linker [1]. Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester on one terminus and a free carboxylic acid on the other, this compound is a cornerstone reagent in modern bioconjugation, PROTAC (Proteolysis Targeting Chimera) synthesis, and surface functionalization.

This application note provides an authoritative, self-validating guide to utilizing this linker for amine-to-carboxylate conversion and subsequent step-growth conjugation.

Mechanistic Rationale & Structural Advantages

When designing a bioconjugate—whether linking a small molecule ligand to an E3 ligase binder or attaching a peptide to a carrier protein—the choice of spacer is critical.

Why Adipic Acid Mono-NHS Ester?
  • Controlled Step-Growth Conjugation: Using a homobifunctional linker (like DSS or BS3) often leads to uncontrolled polymerization or intramolecular cross-linking. The mono-NHS ester strictly limits the first reaction to acylation, terminating the molecule with a stable, unreactive carboxylic acid. This intermediate can be purified and stored before secondary activation [2].

  • Optimal Spacer Length: The adipoyl chain provides a 5-carbon spacer. This length is sufficient to overcome steric hindrance between conjugated entities (e.g., preventing a bulky fluorophore from quenching a protein's active site) but short enough to prevent the hydrophobic collapse and aggregation often seen with longer aliphatic chains [3].

  • Hydrolytic Stability vs. Reactivity: The NHS ester reacts rapidly with unprotonated primary amines via nucleophilic acyl substitution at pH 7.2–8.0. The resulting amide bond is highly stable under physiological conditions[2].

Workflow A Primary Amine (Target 1) C Carboxylate-Terminated Intermediate A->C pH 7.2-8.0 Acylation B Adipic Acid Mono-NHS Ester B->C D EDC/NHS Activation C->D pH 5.5-6.0 F Final Conjugate (Amide Linked) D->F Crosslinking E Primary Amine (Target 2) E->F pH 7.2-8.0

Figure 1: Two-step bioconjugation workflow using adipic acid mono-NHS ester.

Applications in Targeted Protein Degradation (PROTACs)

In PROTAC development, the linker must bridge a Protein of Interest (POI) ligand and an E3 ubiquitin ligase ligand without interfering with ternary complex formation. The 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid linker is frequently used to extend an amine-bearing POI ligand. The resulting carboxylate is then coupled to an amine-bearing E3 ligand (e.g., Thalidomide or VHL derivatives) [1].

PROTAC POI Protein of Interest (POI) Ligand LINKER Adipate Linker (5-Carbon Spacer) POI->LINKER UB Polyubiquitination LINKER->UB Recruits E3 to POI E3 E3 Ligase Ligand E3->LINKER DEG Proteasomal Degradation UB->DEG Targets for Cleavage

Figure 2: PROTAC mechanism of action utilizing an adipate linker.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and prevent premature hydrolysis. Analytical checkpoints are embedded to verify success at each stage.

Protocol A: Amine-to-Carboxylate Conversion (Acylation)

Objective: Convert a primary amine on a small molecule, peptide, or protein into a terminal carboxylic acid with a 5-carbon spacer.

1. Preparation of Reagents:

  • Target Molecule: Dissolve the amine-containing target in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) or an anhydrous organic solvent (DMSO/DMF) for small molecules. Causality: Tris or glycine buffers contain primary amines that will competitively consume the NHS ester.

  • Linker Stock: Dissolve 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in anhydrous DMSO to a concentration of 10–50 mM immediately before use. Causality: NHS esters hydrolyze rapidly in aqueous environments; preparing the stock in anhydrous solvent preserves the active ester [2].

2. Reaction Execution:

  • Add a 2- to 5-fold molar excess of the linker stock to the target molecule solution.

  • Incubate the reaction mixture at room temperature (RT) for 2 hours, or at 4°C overnight, under continuous agitation.

  • Analytical Checkpoint: Monitor the reaction progress via LC-MS or MALDI-TOF. You should observe a mass shift corresponding to the addition of the adipoyl group (+128 Da) [2].

3. Purification:

  • Proteins/Peptides: Remove unreacted linker and released NHS by dialysis, spin desalting columns (e.g., Zeba), or Size Exclusion Chromatography (SEC).

  • Small Molecules: Purify via preparative HPLC.

Protocol B: Secondary Conjugation via EDC/NHS Activation

Objective: Activate the newly formed terminal carboxylic acid and conjugate it to a secondary amine-bearing molecule.

1. Carboxylate Activation:

  • Dissolve the purified carboxylate-intermediate in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: EDC crosslinking is most efficient at mildly acidic pH (5.5–6.0) where the carboxylate is protonated enough to react with the carbodiimide, yet the resulting O-acylisourea intermediate is relatively stable.

  • Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 10-fold molar excess of Sulfo-NHS.

  • Incubate at RT for 15–30 minutes to form the stable amine-reactive Sulfo-NHS ester.

2. Conjugation:

  • Adjust the pH of the reaction to 7.2–8.0 using a concentrated buffer (e.g., 1 M Sodium Phosphate, pH 8.0), or buffer exchange the activated intermediate into PBS (pH 7.4).

  • Add the secondary target molecule (containing a primary amine) at a 1:1 to 1:2 molar ratio.

  • Incubate at RT for 2 hours.

  • Analytical Checkpoint: Verify the formation of the final conjugate via LC-MS (for small molecules/peptides) or SDS-PAGE (for proteins).

Quantitative Reaction Parameters & Troubleshooting

To ensure reproducibility, adhere to the quantitative parameters outlined in the table below. Deviations in pH or molar excess are the primary causes of conjugation failure.

ParameterAmine-to-Carboxylate ConversionEDC/NHS ActivationFinal Conjugation
Optimal Buffer PBS (pH 7.2–8.0) or Anhydrous DMF/DMSOMES (pH 5.5–6.0)PBS (pH 7.2–8.0)
Molar Excess 2x to 5x (Adipic mono-NHS)10x EDC, 10x Sulfo-NHS1x to 2x (Secondary Amine)
Reaction Time 2 hours at RT15–30 minutes at RT2 hours at RT
Quenching Agent 50 mM Tris or Glycine2-Mercaptoethanol (Optional)50 mM Tris or Glycine
Common Pitfall Linker hydrolysis prior to reaction.Rapid hydrolysis of O-acylisourea if pH > 7.0.Amine protonation if pH < 7.0.
Causality / Fix Use anhydrous DMSO for stock; use immediately.Add Sulfo-NHS to stabilize the intermediate.Ensure pH is strictly ≥ 7.2 for nucleophilic attack.

References

  • Donahue, Thomas C., et al. "Synthesis and Immunological Study of N-Glycan-Bacteriophage Qβ Conjugates Reveal Dominant Antibody Responses to the Conserved Chitobiose Core." Bioconjugate Chemistry, vol. 33, no. 7, 2022, pp. 1350-1362. Available at: [Link]

  • Chung, Seung Woo, et al. "Optimization of a Stable Linker Involved DEVD Peptide-Doxorubicin Conjugate That Is Activated upon Radiation-Induced Caspase-3-Mediated Apoptosis." Journal of Medicinal Chemistry, vol. 58, no. 16, 2015, pp. 6435-6447. Available at: [Link]

Application

Application Notes and Protocols: Leveraging 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid for Alkyl PROTAC Linker Synthesis

Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[5][6]

Alkyl chains are a prevalent linker motif in PROTAC design due to their synthetic tractability and their ability to modulate crucial pharmacokinetic properties.[5][] By replacing more polar ether-containing linkers (like PEG) with alkyl chains, researchers can reduce the topological polar surface area, which can lead to improved cell membrane permeability.[] 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a valuable bifunctional building block for constructing such alkyl-based PROTACs.[8] This guide provides a comprehensive overview of its application, from the underlying chemistry to detailed synthesis and characterization protocols.

Understanding the Chemistry: NHS Ester Reactivity

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid features two key functional groups: a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines, such as those found on the side chain of lysine residues or the N-terminus of a protein.[9][10] This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[9] This chemistry is robust and widely used in bioconjugation.[]

The carboxylic acid end provides a handle for subsequent conjugation to the second ligand of the PROTAC, typically through an amide bond formation reaction. This dual functionality allows for a modular and sequential approach to PROTAC synthesis.[3]

Visualizing the PROTAC Mechanism and Synthesis Workflow

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

Synthesis_Workflow start Start step1 Step 1: Conjugate Linker to Amine-Containing Ligand 1 (via NHS Ester Reaction) start->step1 step2 Step 2: Purify Ligand-Linker Intermediate step1->step2 step3 Step 3: Activate Carboxylic Acid on Ligand-Linker Intermediate step2->step3 step4 Step 4: Conjugate to Amine-Containing Ligand 2 (Amide Coupling) step3->step4 step5 Step 5: Final Purification of PROTAC step4->step5 end End: Characterized PROTAC step5->end

Caption: A generalized workflow for synthesizing a PROTAC using a bifunctional linker.

Experimental Protocols

Protocol 1: Conjugation of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to an Amine-Containing Ligand

This protocol details the reaction of the NHS ester end of the linker with a primary amine on the first ligand (either the POI binder or the E3 ligase ligand).

Materials:

  • Amine-containing ligand (Ligand-NH2)

  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA or TEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial for ensuring the primary amine is deprotonated and thus nucleophilic.[9]

  • In a separate vial, dissolve 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the linker can help drive the reaction to completion.

  • Add the linker solution dropwise to the ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Lower temperatures can help minimize hydrolysis of the NHS ester.[9]

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ligand-linker conjugate.[12]

  • Once the reaction is complete, the crude product can be purified by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

Key Reaction Parameters:

ParameterRecommended ConditionsRationale
pH 7.2 - 8.5Optimal range for NHS ester reaction with primary amines. Below this range, the amine is protonated and non-reactive; above this range, hydrolysis of the NHS ester is accelerated.[9][14]
Temperature 4°C to Room TemperatureLower temperatures minimize the competing hydrolysis reaction, potentially improving yield.[9]
Solvent Anhydrous DMF or DMSOWater-insoluble NHS esters require a water-miscible organic solvent. Ensure high-purity, amine-free solvents are used.[10][14]
Stoichiometry 1.1 - 1.5 equivalents of linkerA slight excess of the linker helps to drive the reaction towards completion.
Protocol 2: Amide Coupling of the Ligand-Linker Intermediate to the Second Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the ligand-linker intermediate and the second amine-containing ligand.

Materials:

  • Purified ligand-linker intermediate from Protocol 1

  • Amine-containing second ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the purified ligand-linker intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the second amine-containing ligand (1.0-1.2 equivalents) in anhydrous DMF.

  • Add the solution of the second ligand to the activated ligand-linker intermediate mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.[3]

  • Upon completion, purify the final PROTAC product by preparative RP-HPLC.[15]

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.

TechniquePurpose
LC-MS Confirms the molecular weight of the final PROTAC and assesses its purity.[13]
NMR Spectroscopy Provides detailed structural information, confirming the successful conjugation of all three components (POI ligand, linker, and E3 ligase ligand).[13][16]
Analytical RP-HPLC Determines the final purity of the product by analyzing the peak area.[15]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Poor quality of starting materials- Suboptimal reaction conditions- Degradation of NHS ester- Verify the purity of ligands and linker using NMR or LC-MS.[12]- Optimize coupling reagents, base, reaction time, and temperature.[12]- Use fresh, anhydrous solvents and ensure the reaction is performed under an inert atmosphere to minimize hydrolysis.
Poor Separation during Purification - Co-elution of the PROTAC with impurities- Column overloading- Optimize the HPLC gradient to achieve better separation.[12]- Reduce the amount of sample loaded onto the column.[12]
Inconsistent Biological Activity - Instability of the PROTAC in cell culture medium- Poor cell permeability- Assess the stability of the compound in the assay medium.- Modify the linker to improve physicochemical properties. Alkyl linkers can sometimes enhance permeability compared to more polar linkers.[][17]

Conclusion

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a versatile and synthetically accessible linker for the construction of alkyl-based PROTACs. The robust and well-characterized NHS ester chemistry allows for efficient conjugation to amine-containing ligands. By carefully controlling reaction conditions and employing rigorous purification and characterization techniques, researchers can successfully synthesize and evaluate novel PROTAC molecules for targeted protein degradation. The choice of an alkyl linker can be a strategic decision to enhance the cell permeability and overall pharmacokinetic profile of the resulting PROTAC.

References

  • PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUyV57EvCvNRGS6QYa-CHQju_Wyn23uC-2fWh4zMJr1i7NNnUy0so6qrUoPU81Grhdz-W3zmkhE34NL7exqcUtgHjxDunBczczfmly1AIwcUh4du11UhZeGTKHJhiRF-whi2FP2muQpy8E6qmDiK6zd6RP8Qj2PP3S9zeeo31R41v2nPlUVd1q0pHSVeiZFRpztwASqal4Wj9N5w==]
  • common problems in PROTAC experiments and how to avoid them - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FMsGMjKFMujMMpHpm_ValzcOD0zItblDp9wPjmWKZmhO4IvsmMJ1IbuvMk3fGRq4NBW1g-gGJVYpg7sd-opJSNPgCgJyAG6g3le1yCKa9GVELdDZiQjGit4H6G1ZMOWmOmCQgr9Yd4ube977LCnQ2Q6WvRSQ8nX7eorYDeTwMe0ISeUE3CcwUP-qUuTL8ake3IlhpfhqNw==]
  • An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELrZDArc3slufD-V759Hg2FqtzBC5MRdrBQg6kv_ZKM6tGxGZnRHNKXKsDIYLyFq0DRNAATvUSB2boWVPyYQumoS7weqEBm6-KuoSELR71dOMwInI0aiqJSwfs_xbUTBCBbtJvBDDVEzlraTIyQnUXB-SlVw_orl3X64fb9B4z75kMI15y0LG9vD-GsiFKKtMVMzNRFRyXxGILfMzqvuihXQ==]
  • Application Notes and Protocols for the Purification of PROTACs Synthesized with bis-PEG23-endo-BCN - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcA6Ody2FaOwGyE-XeM5wqEycZIZYwplYxnfgp2LF5n8MdkjgCFglyYsfZAzUJpvUV4Ui4jU6weUGBmgav3YvYKkgK-JiE5d10sz7J2GBFEEDL29e2QYzJaaR0JcFhLqHTtQGv5ybhF8JrDZ-RpyToFZNKF9YAvs2G4zQhSaIhQlYPDCcs29w8n3vP5VE4vpDtEVWd-PdHJNs0jFhNbTrgVL-k1WWtW21rA0e8NVJ-r23HaPF_fXDA978xqaaPowsq]
  • The Strategic Application of Fmoc-PEG6-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeb_izhfmdAxqVsSBqvB0M2V_nnByWhvBKdnr_UYiOOz-je8A6gghq_ENf1J7pjx6sTaxairP7ixwdfjwEsff0S2WdW3MYCtTYR4qfszwEx7aVZsTxwG8qBs_JrpDNkUE8BM--rkIc4NFRwO31pX_MunkrgRNnGPMJr9WiAX02hfbPBbbHMwvCl_PPSAMC9S-SWMKOGE4r2Rw5uLHl74TCpB0dpYhMsikou2XHmQIZUU51NIXikS7IogToru7b]
  • NHS Esters for Antibody Labeling - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_7_1CB8qgC-rpZ2BMO-edaD0jHYiYHJMc0qAZfus3xgh5CMsx0mGmhkAt2afSyj5lavBXqF1C_iP6EGiOVUke_Vt6-l-iWxDmxyj-5By31AzM3dcc-cWM-qxlaCiBhXzWIVUgGkYSsX1QWyt3WVs23wNSgHSGkMH8B47OZhFHfZcS65ewUIYypVXFV_NKir9MyUkie2e3DHKsfxyn7KpkjAK32XtIvfCz]
  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805441/]
  • Technical Support Center: Purification Strategies for PROTACs Containing a PEG Linker - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaxzz-k0WXJkwdh9LlMYrMWCZpifIkLi4i-O9sitS3c-oyW8JRJZqnx5t8FsT38QblV6wJfnxlJ0SMebQsxQhOccOVAnD8YS_mKb_HaJb1GDX93tEwvPwzJ3FwxClIiktdapC2zF5H2T14o4s9jvb7QsnTUECnM3DEDdiKhbDE7MwFSMNslpFgkPc5W9zL_1sLFKfra6hnAkfjaxPLQtrK7UloggALobNmUgW5inJvv4E=]
  • SPR to Characterize the Binding Modes of PROTAC Molecules - Charnwood Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHelIeXKu5io33z2Q6Ocf92PoAQ7xNIeCOnjuKnLbKZNOVX892nH2FwlRPt7zBh8Z5i4EwJFDPUmFftZ_XecS7eIcsF6Uwj0kMRA0Gwv6MvgPqAeUHU2NIR-wmMI4MOMmNnh1Qdkdz4_rcpd9zBJC_PhsGqPuRCgES9CFi5_0d7EveU3qEI2iCoGQwFIONbSp83KLG65Agfe-FQmM13ntbLAyrIk7mM5GMunxCKoq6X5XjZfb5C3Qdk4boHvhVO9Q==]
  • Current strategies for the design of PROTAC linkers: a critical review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7602187/]
  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid - MedchemExpress.com. [URL: https://www.medchemexpress.com/6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic-acid.html]
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787494/]
  • Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6JBZMGeYQiBgBOHgiH5eD97rv1mfUmWivK5Rv5GPP9k8fVy-0sv9DDh-dPHgWHdUsSfxjjHjIJxXfaqptPjepTs2sgSmFy2kklgt45L-DaUWbCCMFqgz8iTUzGCbwYb2Hfng_BgC-j6VvvT-2SFaKDQOyqZOF-il5MFCKh0n3WpV7AsOzlS9ZdthTIsoKnPs9v37t1kdtHZ3fXvOnEmYC7im7M7KhZqg4Jfvw]
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
  • NHS Ester PEG Reagents for Amine Bioconjugation & ADCs - PurePEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaHNEr_kAT2ZIlHSJZCL0ZreWPDy2t4aDQVjeDV47E9qeKu-xBVxNhhxvypDwjrIXUr0GZk34jY47E1tW8DK_XrYkLLZpkWWpP0kmfTj1Uh21YvCawwHoWzcfqAn7dMTiHsgSLE68=]
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9210137/]
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlyXp2GdyPsC2rzk6Airm79bAFPO84Hv5o7kPfPtIn7mcBS47mk7zW8wbbCLm3HKxtBK3QQMsIpVnx5jqhTL4ujHKYK7VCSvYyIanrkMknrwWfcdRnHbVKFcjiZ3GozpSEHlXsf8gTsy6PI1325gTwiw==]
  • Linkers in PROTACs - Precise PEG LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7nBpv92kjLxHPyUyiKUyZDQ33TdEwL9RlwCnA4WFtg_vzkHknVkoAb5nygU1FeackwmRyx7soNZwZOBaTvOyC7TQdXqZQT7g9bw2IekYqoLKGdfpqC3XQa2m3VGYxfTPZJWoDYhefFWACtRldG-J6]
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC3jNXc3N8QWHLGoGk6pdNfkM3FFXMcIqrBrkD_7q9y74qXDJTjJ1T05Dx8ujmfHqgBFUEFawMfgMbDYCrpgvmfK8T-cbdNiU5L8oVSjfUyvEh0oWYUxBHHRCI3UFEknZNbpm1QyvRPOXl7izn_1sqsBIKWihkqf3cKXek3pltg_4ocPg2nYoBc1JOowWRPLu3DYI_xYYR25zqdQ-NyR4UfVPAY4_Pwyccl_p9n-c-0l6PpezFTD4=]
  • PROTAC Synthesis | Click Chemistry - MedchemExpress.com. [URL: https://www.medchemexpress.com/click-chemistry/protac-synthesis.html]
  • PROTAC-Induced Proteolytic Targeting - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4480922/]
  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. [URL: https://www.researchgate.net/publication/363445663_Characterization_of_PROTAC_specificity_and_endogenous_protein_interactomes_using_ProtacID]
  • Current strategies for the design of PROTAC linkers: a critical review. [URL: https://www.beilstein-journals.org/bjoc/articles/16/221]
  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4bYlp_HJ9mB75X07rLaDtfGFKLDNV_nf9vkGAC6mDaQO8n68zcMZa45gEDHiAlrotpBZ7K0l92TXH-b15GPgIB6oiD5CS2gLciCids_Pqq24YzQ9em5HMJ4EH-t4TARRd431eCUg3cr6zBF2Ou7eYlhvMVqGiUySKokeyseqXOsqykpSznEs9YMZGnyzpH1Oz2PHc_Yr6DvRpSQ==]
  • Methods to accelerate PROTAC drug discovery - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9234471/]
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkQWafJVk8M8bS2vb81KojhpgWgfV5QoXri7hp1qRw6y5JjibAW_A4TO7NB2hJuaSdaKGerpRXzAGmc5h4szg2Fpqc83buSR5PdTxnO4-k540ZQjW6wxznmekExqzRSZvbgxn9aRrdimCqEZPPpnltT4CoCo6h]
  • Targeted Protein Degradation with PROTACs and Molecular Glues - Blog. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRVyXEdgI1DlqOFuduiDrM3o9sck8vDbkOUSaMvSzA3_OMMvZQzdAtise_EdViqL2SaL9Cw2XmCrkcDizaFuEK6SYDNX0_73VqQB77mA9mb7aEfPpmYT4Leee8kxcMr5UEDbuy_mUo4rAtZxtRgZrFm7hF3NnBL6nwRxQ41nowUddQhFvxD8AiegkHWS1ZexD7Eg==]
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7493979/]
  • Novel approaches for the rational design of PROTAC linkers - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7602187/]
  • A direct-to-biology approach to streamline PROTAC synthesis and profiling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE06vrN2asqV5bdKKCSi0LG8LV4OeAs-PjaffSMX3bPs4MrvegcAVYWnoLjeqwqsMNFa9xd6sm4HytG9NUkLrnV4m7EtAdGASaZvhwxqLBS-BHcVgmYNQ4OMHFzwLKGOnwtabmv8F_K3jhDXiUSo0aFMtgo04MeBU0xpXec23hVJjkzEMpCEhF4zm8-7U_L5xeH3AscA6hgY-AZKrtsE6Pe8mhVkkLlBG9AcbZrjSN2LzzUVZLKNgNQcqM=]
  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement - American Chemical Society. [URL: https://connect.acspubs.org/WuXiSTA-PROTAC-Whitepaper]
  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [URL: https://portlandpress.com/biochemist/article/43/4/6/90925/A-beginner-s-guide-to-PROTACs-and-targeted]
  • G4-PROTAC: Targeted degradation of a G-quadruplex binding protein - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02633k]
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9659385/]
  • Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/cb/d3cb00199g]
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00226]
  • Life Science | ChemScene. [URL: https://www.chemscene.com/life-science.html]
  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/h99ccd781]
  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid - Doron Scientific. [URL: https://www.doronscientific.com/en/6-2-5-dioxopyrrolidin-1-yl-oxy-6-oxohexanoic-acid-a768658.html]
  • Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1800921]
  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160b7f53]
  • 6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID - NextSDS. [URL: https://www.nextsds.com/chemical/6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic-acid-cas-55750-61-3]
  • 118380-07-7 | 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid | Pyrrolidines. [URL: https://www.ambeed.com/products/118380-07-7.html]
  • N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_6-__2_5-Dioxopyrrolidin-1-yl_oxy-6-oxohexyl_prop-2-enamide]
  • PROTAC - Selleck Chemicals. [URL: https://www.selleckchem.com/PROTAC.html]

Sources

Method

Advanced Bioconjugation Strategies: Sequential Amine-Reactive Crosslinking Using Adipic Acid Mono-NHS Ester

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly referred to as Adipic Acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly referred to as Adipic Acid Mono-NHS Ester, is a premier heterobifunctional crosslinker[1]. Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester on one terminus and a latent, activatable carboxylic acid on the other, this 6-carbon spacer molecule is a critical building block in PROTAC synthesis[2] and precision protein-protein conjugation.

Mechanistic Causality: The Case for Step-Wise Conjugation

As a Senior Application Scientist, I frequently encounter researchers struggling with irreversible homopolymerization during protein-protein conjugation. When utilizing traditional homobifunctional crosslinkers (e.g., DSS or BS3), the simultaneous reactivity of identical terminal groups inevitably leads to uncontrolled intra- and inter-molecular crosslinking, yielding a heterogeneous mixture of monomers, homodimers, and high-molecular-weight aggregates[3][4]. The causality is rooted in reaction kinetics: both reactive ends compete simultaneously for any available primary amine, making 1:1 heterodimer formation statistically improbable.

To circumvent this, we employ a sequential, step-wise crosslinking strategy using Adipic Acid Mono-NHS Ester. This reagent acts as an "introverted" heterobifunctional linker[5].

  • Step 1: The NHS ester reacts with Protein A's primary amines (lysine residues or the N-terminus) to form a stable amide bond, effectively converting these amines into terminal carboxylates[3]. Because the linker's other terminus is a free carboxylic acid, it cannot react with amines without a catalyst, completely preventing homopolymerization.

  • Step 2: Following purification, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS are used to activate these newly introduced carboxylates, allowing controlled, unidirectional conjugation to Protein B[6][7].

Chemical reaction mechanism for sequential amine-to-amine conjugation via mono-NHS adipate.

Physicochemical Properties & Reagent Specifications

Understanding the physicochemical constraints of your crosslinker is essential for maintaining protein stability and ensuring reaction efficiency.

Table 1: Physicochemical Properties of Adipic Acid Mono-NHS Ester

PropertySpecificationOperational Insight
Chemical Name 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acidHeterobifunctional structure prevents homopolymerization.
CAS Number 118380-07-7Verify purity (>95%) via LC-MS before use[1].
Molecular Weight 243.21 g/mol Small size minimizes steric hindrance during conjugation.
Spacer Arm Length ~6.4 Å (6-atom backbone)Ideal for tight protein-protein interaction studies.
Reactive Groups NHS ester; Carboxylic acidRequires sequential pH shifts (pH 7.4 → pH 6.0 → pH 7.4).
Solvent Compatibility DMSO, DMFReagent is moisture-sensitive; prepare stock in anhydrous solvent.

Application Workflow: Step-Wise Heterodimer Conjugation

Workflow P1 Protein A (Primary Amine) Intermediate Protein A-COOH (Carboxylated) P1->Intermediate Step 1: Acylation pH 7.2-8.0 Linker Adipic Acid Mono-NHS Ester Linker->Intermediate Activated Protein A-Sulfo-NHS (Activated Ester) Intermediate->Activated Step 2: EDC/Sulfo-NHS MES Buffer, pH 6.0 P2 Protein B (Primary Amine) Conjugate Protein A-Protein B (Stable Heterodimer) P2->Conjugate Activated->Conjugate Step 3: Conjugation pH 7.2-8.0

Step-wise heterobifunctional crosslinking workflow using Adipic Acid Mono-NHS ester.

Detailed Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates analytical checkpoints to validate each phase of the reaction.

Protocol A: Amine Modification (Carboxylation of Protein A)
  • Preparation: Dissolve Protein A in Modification Buffer (1X PBS, pH 7.4, strictly amine-free) to a concentration of 2–5 mg/mL.

  • Reagent Reconstitution: Dissolve Adipic Acid Mono-NHS Ester in anhydrous DMSO to a 100 mM stock. Use immediately; NHS esters hydrolyze rapidly in the presence of moisture[3].

  • Acylation: Add the crosslinker to Protein A at a 20-fold molar excess (See Table 2 for optimization). Incubate for 2 hours at room temperature.

  • Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to consume unreacted NHS esters.

  • Purification & Buffer Exchange: Pass the reaction mixture through a Zeba Spin Desalting Column equilibrated with Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Self-Validation Checkpoint: Perform a TNBSA (Trinitrobenzene Sulfonic Acid) colorimetric assay on an aliquot to quantify amine depletion. A successful reaction should show a 40-60% reduction in available primary amines compared to the unmodified control.

Table 2: Optimization Parameters for Step 1

Protein ConcentrationRecommended Molar ExcessExpected Modification Degree
< 1 mg/mL40x - 50xHigh (Multiple carboxyls added)
1 - 5 mg/mL20x - 30xModerate (Optimal for 1:1 heterodimers)
> 5 mg/mL10x - 15xLow (Preserves native protein solubility)
Protocol B: Secondary Activation and Conjugation
  • Carbodiimide Activation: To the carboxylated Protein A (now in MES buffer, pH 6.0), add dry EDC powder to a final concentration of 2 mM, followed immediately by Sulfo-NHS to a final concentration of 5 mM[7].

  • Incubation: React for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester intermediate.

  • Critical Quenching Step: Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes. Causality: This quenches unreacted EDC. If active EDC is carried over, it will activate Protein B's native carboxylates upon addition, causing Protein B to polymerize with itself[7][8].

  • Desalting: Rapidly desalt the activated Protein A into Conjugation Buffer (1X PBS, pH 7.4) to remove quenched EDC and excess Sulfo-NHS.

  • Heterodimerization: Immediately mix the activated Protein A with Protein B at a 1:1.5 molar ratio. Incubate for 2 hours at room temperature.

  • Self-Validation Checkpoint: Purify and analyze the conjugate via Size Exclusion Chromatography (SEC) or SDS-PAGE. The appearance of a distinct higher-molecular-weight band corresponding to the combined mass of Protein A + Protein B validates successful heterodimerization.

Troubleshooting & Field-Proven Insights

  • Buffer Incompatibilities: Tris, glycine, or any buffer containing primary amines will competitively quench the NHS ester in Step 1[3]. Similarly, acetate or citrate buffers contain carboxylates that will competitively react with EDC in Step 2. Always adhere strictly to PBS (Step 1) and MES (Step 2).

  • EDC Instability: EDC is highly unstable in aqueous environments, particularly at acidic pH. Never use pre-dissolved EDC aliquots; always weigh and add dry EDC powder immediately prior to the activation step[3][8].

  • Isoelectric Point (pI) Shifts: Converting positively charged lysine residues to negatively charged carboxylates will lower the pI of Protein A[8]. If Protein A precipitates during Step 1, reduce the molar excess of the crosslinker (Table 2) to preserve surface charge balance.

Sources

Application

Advanced Application Note: Synthesis and Conjugation of ADC Payloads Using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

Executive Summary & Mechanistic Rationale The development of homogeneous, highly efficacious Antibody-Drug Conjugates (ADCs) relies heavily on the strategic selection of linker chemistry. 6-((2,5-Dioxopyrrolidin-1-yl)oxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of homogeneous, highly efficacious Antibody-Drug Conjugates (ADCs) relies heavily on the strategic selection of linker chemistry. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester) is a highly versatile, heterobifunctional aliphatic linker 1. Featuring a 6-carbon spacer, it provides an optimal balance of lipophilicity and spatial separation, which minimizes steric hindrance between the monoclonal antibody (mAb) and the cytotoxic payload while promoting the passive diffusion necessary for the bystander effect 2.

Causality in Experimental Design: This linker features two orthogonal reactive groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal carboxylic acid.

  • Phase 1 (Payload Assembly): The NHS ester undergoes rapid nucleophilic acyl substitution with primary or secondary amines on the payload. Because NHS esters hydrolyze rapidly in water (half-life of ~1 hour at pH 8.0) 3, this step must be performed in anhydrous organic solvents (e.g., DMSO) with a non-nucleophilic base.

  • Phase 2 & 3 (Activation and Conjugation): The remaining free carboxylic acid is inert to amines until intentionally activated. By utilizing EDC and Sulfo-NHS, the acid is converted into a stable, water-soluble Sulfo-NHS ester 4. This activated intermediate is then introduced to the mAb in a slightly alkaline buffer, forming stable amide bonds with the ε-amino groups of surface-accessible lysine residues—a clinically validated conjugation pathway 5.

Conjugation Pathway Visualization

G A Payload (Amine) C Payload-Adipate (Free Acid) A->C DIPEA, DMSO (Anhydrous) B Adipic Mono-NHS (Linker) B->C NHS Displacement D Activated Payload (Sulfo-NHS) C->D EDC/Sulfo-NHS (pH 6.0) E Conjugated ADC (Lysine Amide) D->E mAb Conjugation (pH 7.5-8.0)

Workflow for ADC payload synthesis and mAb conjugation using Adipic acid mono-NHS ester.

Quantitative Process Parameters

To ensure reproducibility and control over the Drug-to-Antibody Ratio (DAR), adhere strictly to the stoichiometric and environmental parameters outlined below.

Reaction PhaseTarget Functional GroupReagent Molar EquivalentsOptimal pH / SolventReaction TimeIntermediate Half-Life
1. Payload Assembly Primary/Secondary AmineLinker: 1.2 eq, DIPEA: 2.0 eqAnhydrous DMSO2 - 4 hoursN/A (Stable in DMSO)
2. Acid Activation Carboxylic AcidEDC: 1.5 eq, Sulfo-NHS: 2.5 eq50 mM MES, pH 6.015 - 30 mins~1-2 hours (in water)
3. mAb Conjugation Lysine ε-amino groupActivated Payload: 5-10 eqPBS, pH 7.5 - 8.02 hours~10 mins (at pH 8.6)

Detailed Experimental Protocols

Phase 1: Payload-Linker Assembly (Anhydrous)

Objective: Covalently attach the adipic acid spacer to an amine-bearing payload without prematurely reacting the terminal carboxylic acid.

  • Preparation: Dissolve the amine-bearing payload (e.g., MMAE or a PROTAC derivative) in anhydrous DMSO to a concentration of 10 mM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to a final concentration of 20 mM (2.0 equivalents). Rationale: DIPEA neutralizes any payload salts (e.g., TFA salts) and ensures the amine is deprotonated and nucleophilic.

  • Linker Addition: Add 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (1.2 equivalents) dropwise to the solution.

  • Incubation: Stir the reaction at room temperature for 2–4 hours under an inert atmosphere (Argon/N2).

  • Validation & Purification: Monitor the reaction via LC-MS. Upon complete consumption of the payload, purify the intermediate (Payload-Adipate free acid) using preparative RP-HPLC. Lyophilize the collected fractions.

Phase 2: Carboxylic Acid Activation

Objective: Convert the inert carboxylic acid into a highly reactive Sulfo-NHS ester for aqueous bioconjugation.

  • Solubilization: Dissolve the lyophilized Payload-Adipate in a minimal volume of anhydrous DMSO (ensure final DMSO concentration in the next step remains <10% to prevent EDC precipitation).

  • Buffer Dilution: Dilute the solution into Activation Buffer (50 mM MES, pH 6.0). Rationale: EDC activation is most efficient at slightly acidic pH, preventing rapid hydrolysis of the O-acylisourea intermediate.

  • Activation: Add EDC·HCl (1.5 equivalents) and Sulfo-NHS (2.5 equivalents).

  • Incubation: React at room temperature for 15–30 minutes.

  • Self-Validation Check: Analyze a 1 µL aliquot via LC-MS. The disappearance of the free acid mass and the appearance of the Sulfo-NHS ester mass confirms successful activation. Do not proceed to Phase 3 without this confirmation.

Phase 3: Antibody Conjugation & Purification

Objective: Conjugate the activated payload to the mAb and quench unreacted species.

  • Antibody Preparation: Buffer exchange the target monoclonal antibody into Conjugation Buffer (PBS, pH 7.5–8.0) at a concentration of 5–10 mg/mL.

  • Conjugation: Add the activated Payload-Adipate solution directly to the mAb. Use a 5- to 10-fold molar excess of the payload depending on the target DAR (typically aiming for a DAR of 3.5–4.0).

  • Incubation: Gently rotate the mixture for 2 hours at room temperature. Rationale: pH 7.5-8.0 provides the optimal balance between lysine nucleophilicity and Sulfo-NHS ester stability.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to consume any unreacted activated esters, preventing cross-linking during purification.

  • Purification: Purify the final ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove the quenched payload, excess reagents, and organic solvents.

Analytical Validation

Post-conjugation, the ADC must be characterized to ensure structural integrity and efficacy:

  • Hydrophobic Interaction Chromatography (HIC): Utilize HIC to determine the DAR distribution and calculate the average DAR. The 6-carbon adipic spacer provides sufficient hydrophobicity to resolve distinct DAR species (DAR 0, 2, 4, 6, 8).

  • SEC-HPLC: Assess the aggregation profile. The presence of high molecular weight (HMW) species should be <5%.

  • LC-MS (Intact Mass Analysis): Deglycosylate the ADC using PNGase F and analyze via high-resolution mass spectrometry to confirm the exact mass shifts corresponding to the payload-linker additions.

References

  • MedChemExpress. "6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid | PROTAC Linker".
  • Royal Society of Chemistry. "CHAPTER 15: Indolinobenzodiazepine Dimers (IGNs) as Antibody–Drug Conjugate (ADC) Payloads".
  • Vector Laboratories. "MAL-DPEG®₈-NHS ESTER DESCRIPTION".
  • Thermo Fisher Scientific. "instructions - edc".
  • NIH / PMC. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates".

Sources

Method

Mastering Peptide Modification: An In-depth Guide to 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

Introduction: The Strategic Advantage of a C6 Homobifunctional Crosslinker In the landscape of bioconjugation, the precise and stable linkage of molecules to peptides is paramount for the development of novel therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of a C6 Homobifunctional Crosslinker

In the landscape of bioconjugation, the precise and stable linkage of molecules to peptides is paramount for the development of novel therapeutics, diagnostics, and research tools. Among the arsenal of chemical modifiers, N-hydroxysuccinimide (NHS) esters stand out for their efficiency and specificity in reacting with primary amines under physiological conditions to form robust amide bonds. This guide focuses on a particularly versatile reagent: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, also known as adipic acid di(N-succinimidyl) ester or N,N'-disuccinimidyl adipate.

This homobifunctional crosslinker possesses two NHS ester groups at either end of a six-carbon (C6) aliphatic chain. This architecture makes it an ideal tool for several key applications:

  • Intramolecular Crosslinking: Stabilizing peptide conformations by linking two proximal amine-containing residues within the same peptide chain.

  • Intermolecular Conjugation: Creating well-defined peptide dimers or conjugating peptides to other amine-containing molecules.

  • Surface Immobilization: Attaching peptides to amine-functionalized surfaces for various assay and screening platforms.

  • PROTAC® Linker Synthesis: Serving as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2]

The adipic acid (C6) spacer arm provides a crucial spatial separation of approximately 7.2 to 11.4 Å between the conjugated molecules, which can be critical for reducing steric hindrance and preserving the biological activity of the modified peptide.[3] This guide will provide a comprehensive overview of the underlying chemistry, detailed protocols for key applications, and expert insights into the nuances of working with this powerful crosslinking agent.

The Chemistry of Amine Modification: A Mechanistic Perspective

The utility of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is rooted in the well-established chemistry of NHS esters. The reaction is a classic example of nucleophilic acyl substitution.

The process begins with the nucleophilic attack of an unprotonated primary amine (typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a peptide) on the carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of a highly stable and irreversible amide bond and the release of N-hydroxysuccinimide (NHS) as a benign leaving group.[4]

NHS Ester Reaction Mechanism Peptide_NH2 Peptide-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Peptide_NH2->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Tetrahedral_Intermediate Amide_Bond Peptide-NH-CO-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Tetrahedral_Intermediate->NHS_Leaving_Group Release

Caption: Mechanism of NHS ester reaction with a primary amine.

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A delicate balance must be struck:

  • Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down or preventing the desired reaction.

  • Optimal pH (7.2-8.5): A sufficient concentration of unprotonated primary amines is available for efficient nucleophilic attack on the NHS ester.[5]

  • High pH (>8.5): While the concentration of nucleophilic amines is high, the rate of hydrolysis of the NHS ester also increases dramatically.[6] This competing reaction with water converts the reactive NHS ester into an unreactive carboxylic acid, thereby reducing the yield of the desired conjugate.

Therefore, maintaining the pH within the optimal range of 7.2 to 8.5 is crucial for maximizing the yield of the peptide conjugate while minimizing the undesirable hydrolysis of the crosslinker.

Quantitative Data Summary for Experimental Design

To facilitate the design and optimization of experiments, the following tables summarize critical quantitative data for peptide modification using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.

Parameter Recommended Range/Value Rationale and Key Considerations References
Reaction pH 7.2 - 8.5 (Optimal: 8.3)Balances amine nucleophilicity with NHS ester hydrolysis. Higher pH increases reaction rate but also hydrolysis.[3][7]
Recommended Buffers Phosphate-buffered saline (PBS), Sodium bicarbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) which will compete with the peptide for reaction.[5]
Molar Excess of Crosslinker 5- to 50-fold over peptideDependent on peptide concentration. Higher excess is needed for dilute solutions. Start with a 10- to 20-fold excess for initial experiments.[3][8]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize side reactions and are preferred for sensitive peptides. Room temperature reactions are faster.[3]
Reaction Time 30 minutes to 2 hours (or overnight at 4°C)Monitor reaction progress. Longer times may be needed for dilute solutions or less reactive amines.[3]
Quenching Reagent 1 M Tris-HCl or Glycine (pH ~8.0)Added in excess to consume any unreacted NHS ester and terminate the reaction.[8]
Solvent for Stock Solution Stability and Handling References
Anhydrous DMSO or DMFReagent is moisture-sensitive. Prepare stock solutions immediately before use. Allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvent can be stored at -20°C for short periods.[7][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for common applications of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.

Protocol 1: Solution-Phase Dimerization of a Peptide

This protocol describes the creation of a homodimer of a peptide containing at least one primary amine.

Solution-Phase Dimerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Peptide_Prep Dissolve Peptide in Amine-Free Buffer (pH 8.3) Add_Linker Add Crosslinker to Peptide Solution Peptide_Prep->Add_Linker Linker_Prep Prepare Crosslinker Stock Solution in Anhydrous DMSO Linker_Prep->Add_Linker Incubate Incubate (e.g., 1 hour at RT or overnight at 4°C) Add_Linker->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Dimer (e.g., RP-HPLC) Quench->Purify Characterize Characterize (e.g., Mass Spectrometry) Purify->Characterize

Caption: Workflow for solution-phase peptide dimerization.

Materials:

  • Peptide with at least one primary amine (lyophilized powder)

  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in anhydrous DMSO or DMF to a concentration of 10-25 mM.[7]

  • Molar Ratio Calculation: Determine the desired molar excess of the crosslinker to the peptide. For dimerization, a starting point of a 0.5:1 molar ratio of crosslinker to peptide is recommended to favor the formation of dimers over polymers. Adjust as needed based on initial results.

  • Conjugation Reaction: Add the calculated volume of the crosslinker stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Purify the peptide dimer from unreacted peptide, crosslinker, and byproducts using RP-HPLC.[10]

  • Characterization: Confirm the identity and purity of the dimer by mass spectrometry. The expected mass will be (2 x Mass of Peptide) + Mass of Adipic Acid Linker (112.12 Da).

Protocol 2: On-Resin Peptide Dimerization

This method offers a more controlled approach to dimerization by performing the reaction while the peptide is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-on-resin with a deprotected N-terminal amine

  • Adipic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • N-Terminal Deprotection: Remove the final N-terminal Fmoc protecting group.

  • Dimerization: a. Swell the resin in DMF. b. In a separate vial, pre-activate adipic acid (0.5 equivalents relative to the peptide on resin) with a coupling agent like DIC (1 equivalent) and an activator like NHS or HOBt (1 equivalent) in DMF. c. Add the activated adipic acid solution to the resin and allow it to react for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

  • Cleavage and Deprotection: Cleave the dimerized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide dimer in cold diethyl ether, lyophilize, and then purify by RP-HPLC as described in Protocol 1.

Purification and Characterization: Ensuring the Quality of Your Modified Peptide

Proper purification and characterization are critical to ensure the quality and efficacy of the final peptide conjugate.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying modified peptides.[11]

  • Column Choice: A C18 column is typically the first choice for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides based on their hydrophobicity. The modified peptide will typically have a different retention time than the starting material.

  • Fraction Collection and Analysis: Collect fractions and analyze them by mass spectrometry to identify those containing the desired product. Pool the pure fractions and lyophilize to obtain the final product as a powder.

Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the successful modification of a peptide.

  • Expected Mass Shift: The covalent attachment of the adipic acid linker will result in a predictable mass increase. For a dimer, the expected mass is (2 x Mass of Peptide) + 112.12 Da. For a single peptide modified with the hydrolyzed crosslinker, the mass increase will be 128.13 Da (adipic acid).

  • Techniques:

    • Electrospray Ionization (ESI-MS): Provides accurate mass determination of the intact conjugate.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Also provides accurate mass measurement and is often more tolerant of salts and buffers.

    • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and pinpoint the site(s) of modification.[12]

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s) References
Low or No Conjugation 1. Inactive NHS ester due to hydrolysis. 2. Incorrect pH of reaction buffer. 3. Presence of primary amines in the buffer. 4. Insufficient molar excess of crosslinker.1. Use fresh, anhydrous DMSO/DMF for stock solution. Allow reagent to warm to RT before opening. 2. Verify buffer pH is between 7.2-8.5. 3. Use an amine-free buffer (e.g., PBS, bicarbonate). 4. Increase the molar excess of the crosslinker, especially for dilute peptide solutions.[5][9]
Formation of High Molecular Weight Aggregates/Polymers 1. High concentration of reactants. 2. Inappropriate molar ratio of crosslinker to peptide.1. Work with more dilute peptide solutions. 2. For dimerization, use a substoichiometric amount of crosslinker (e.g., 0.5:1 linker:peptide). For intramolecular crosslinking, use a low molar excess in a dilute solution.[8]
Precipitation of Peptide During Reaction 1. Change in peptide solubility upon modification. 2. High concentration of organic solvent from the crosslinker stock.1. Perform the reaction at a lower peptide concentration. 2. Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume.
Multiple Peaks in HPLC Chromatogram 1. Incomplete reaction. 2. Modification at multiple sites on the peptide. 3. Hydrolysis of one NHS ester group on the crosslinker.1. Optimize reaction time and molar excess. 2. This is expected if the peptide has multiple primary amines. HPLC can be used to separate the different species. 3. This will result in a singly modified peptide with a mass increase of 128.13 Da.[11]

Conclusion: A Versatile Tool for Peptide Innovation

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a powerful and versatile reagent for the modification of peptides. Its homobifunctional nature, combined with the optimal spacing provided by the C6 linker, enables a wide range of applications from stabilizing peptide structures to creating novel bioconjugates for therapeutic and diagnostic purposes. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing robust purification and characterization techniques, researchers can effectively leverage this crosslinker to advance their scientific endeavors. This guide provides the foundational knowledge and practical protocols to empower scientists in the successful application of this invaluable tool.

References

  • Kier, L. B., & Andersen, J. H. (2017). Supporting Information for N-terminal dimerization of unstructured peptides to form N-gemini peptides provides protease resistance. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • Takahashi, H., et al. (2022).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology, 194, 13-33.
  • BenchChem. (2025). Technical Support Center: NHS Ester Labeling Reactions.
  • Thermo Fisher Scientific. (n.d.). DSG.
  • ProteoChem. (n.d.). DSS Crosslinking Protocol.
  • Loo, R. R. O., et al. (2021). Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. Journal of the American Society for Mass Spectrometry, 32(11), 2933–2941.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455–9460.
  • Wadsäter, M., et al. (2012). Dimeric peptides with three different linkers self-assemble with phospholipids to form peptide nanodiscs that stabilize membrane proteins.
  • Echemi. (2025). What are the applications of adipic acid in the medical device industry?.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 35-56.
  • Wang, Y., et al. (2011). Resin-assisted Enrichment of N-terminal Peptides for Characterizing Proteolytic Processing. Analytical Chemistry, 83(16), 6338–6344.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides.
  • Kjellman, P., et al. (2012). Efficient formation of heterodimers from peptides and proteins using unsymmetrical polyfluorophenyl esters of dicarboxylic acids. Journal of Peptide Science, 18(4), 241–248.
  • PubChem. (n.d.). Adipic acid bis(N-hydroxysuccinimide) ester. Retrieved from [Link]

  • Mhidia, R., et al. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
  • Liu, Y., et al. (2021). Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. Analytical Biochemistry, 626, 114250.
  • Kšonžeková, P., et al. (2020). Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK)
  • Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 30, 43-50.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Smolecule. (2023). Buy Di(N-succinimidyl)
  • Novotná, K., et al. (2010). Synthesis, physico-chemical properties and penetration activity of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates as potential transdermal penetration enhancers. Bioorganic & Medicinal Chemistry, 18(1), 73–79.
  • Waters Corporation. (n.d.).
  • PubChem. (n.d.). Disuccinimidyl adipate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 11(16), 7847–7858.
  • van der Wal, S., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
  • Li, Y., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 8(3), 2149–2155.
  • Li, C., et al. (2014). Highly Efficient Chemical Process To Convert Mucic Acid into Adipic Acid and DFT Studies of the Mechanism of the Rhenium-Catalyzed Deoxydehydration.
  • Sani, I. K., et al. (2026).
  • WO1999032428A2 - Synthesis of diamines - Google P
  • BenchChem. (2025). Navigating the Nuances of DTNB: A Technical Guide to Solubility and Stability in Aqueous Buffers.
  • Kumar, V., et al. (2025). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Molecules, 30(9), 2095.
  • WO2012108408A1 - Method for producing dipeptide and tripeptide - Google P
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.

Sources

Application

Step-by-step protein conjugation with 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Application Note: Step-by-Step Protein Conjugation using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Executive Summary This application note details a highly controlled, step-wise bioconjugation methodology util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Protein Conjugation using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

Executive Summary

This application note details a highly controlled, step-wise bioconjugation methodology utilizing 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7), commonly known as Mono-NHS Adipate. Widely used in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs)[1], this heterobifunctional-like linker allows researchers to uncouple amine-acylation from carboxyl-activation. By doing so, it eliminates the uncontrolled homodimerization and protein precipitation typically associated with homobifunctional crosslinkers like DSS or BS3[2].

Scientific Rationale & Linker Chemistry

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid consists of an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal carboxylic acid, separated by a 6-carbon aliphatic adipate spacer[1].

Mechanistic Causality: Direct conjugation using bis-NHS esters forces both coupling events to occur simultaneously, inevitably cross-linking the target protein's native lysine residues to one another. By utilizing a mono-NHS adipate, the conjugation is divided into a strict, two-phase sequence. The NHS ester is first exhausted by reacting with a primary amine on a small-molecule payload. The newly introduced terminal carboxyl group is then selectively activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS[3]. This sequential methodology ensures that the target protein's native carboxyl groups (e.g., Asp, Glu residues) are not erroneously activated, preserving the protein's structural integrity and preventing polymerization[4].

Reaction Mechanism & Workflow Pathway

G Payload Amine-Containing Payload (R-NH2) Phase1 Phase 1: Amine Acylation Buffer: PBS (pH 7.5) Payload->Phase1 Linker Mono-NHS Adipate CAS: 118380-07-7 Linker->Phase1 Intermediate Carboxylated Payload (R-Adipate-COOH) Phase1->Intermediate Releases NHS Phase2 Phase 2: Carboxyl Activation Reagents: EDC / Sulfo-NHS Buffer: MES (pH 5.5) Intermediate->Phase2 Activated Activated Payload (R-Adipate-SulfoNHS) Phase2->Activated Forms Sulfo-NHS Ester Phase3 Phase 3: Protein Conjugation Buffer: PBS (pH 7.5) Activated->Phase3 Protein Target Protein (Protein-NH2) Protein->Phase3 Conjugate Final Bioconjugate (R-Adipate-Protein) Phase3->Conjugate Forms Stable Amide Bond

Step-wise conjugation workflow using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system, incorporating distinct purification and quality control (QC) checkpoints to ensure the success of downstream steps.

Phase 1: Payload Derivatization (Amine Acylation)
  • Preparation: Dissolve the amine-containing payload (e.g., PROTAC ligand, fluorophore) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 1.5-fold molar excess of[1].

  • Buffering: If reacting in an aqueous environment, dilute into 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.5.

  • Incubation: React at room temperature (RT) for 1–2 hours.

  • Self-Validating QC: Purify the intermediate via HPLC. Verify the successful attachment of the adipate spacer via LC-MS (Expected mass shift: +128 Da). Causality Insight: The NHS ester specifically targets unprotonated primary amines. Maintaining a pH strictly above 7.0 is critical to ensure the amine remains nucleophilic[2].

Phase 2: Carboxyl Activation
  • Buffer Exchange: Lyophilize the purified intermediate and resuspend in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5).

  • Activation: Add EDC-HCl to a final concentration of 2 mM and Sulfo-NHS to 5 mM[3].

  • Incubation: React for 15 minutes at RT.

  • Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench residual EDC[3]. Causality Insight: EDC forms a highly unstable O-acylisourea intermediate that is prone to rapid hydrolysis. Sulfo-NHS converts this into a semi-stable Sulfo-NHS ester[2]. MES buffer is strictly required because EDC is most efficient at acidic pH (4.5–6.0) and MES lacks primary amines that would otherwise quench the reaction[4]. Quenching with 2-mercaptoethanol prevents the excess EDC from activating the native carboxyl groups of the target protein in Phase 3[3].

Phase 3: Protein Conjugation
  • Conjugation: Add the activated payload directly to the target protein dissolved in Conjugation Buffer (PBS, pH 7.5). Ensure a payload-to-protein molar ratio of 10:1.

  • Incubation: Incubate for 2 hours at RT[5].

  • Termination: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted Sulfo-NHS esters[3].

  • Self-Validating QC: Remove small-molecule byproducts using a Zeba™ Spin Desalting Column. Determine the Degree of Labeling (DOL) using intact protein mass spectrometry (e.g., MALDI-TOF) to confirm the exact number of payloads conjugated per protein. Causality Insight: The pH shift from 5.5 (Phase 2) to 7.5 (Phase 3) is mandatory. The Sulfo-NHS ester reacts most efficiently with the unprotonated ε-amines of protein lysine residues at a slightly alkaline pH[3].

Quantitative Optimization & Troubleshooting

Table 1: Buffer and Parameter Optimization Across Conjugation Phases

PhaseChemical GoalBuffer SystemOptimal pHMolar RatioReaction Time
1. Acylation Linker attachment to payloadPBS or DMF/DMSO7.2 – 8.01 : 1.5 (Payload : Linker)1 – 2 hours
2. Activation Sulfo-NHS ester formation0.1 M MES4.5 – 6.01 : 10 : 25 (Payload : EDC : Sulfo-NHS)15 – 30 mins
3. Conjugation Amide bond formationPBS7.2 – 8.010 : 1 (Activated Payload : Protein)2 hours

Table 2: Troubleshooting & Mechanistic Root Causes

ObservationRoot Cause (Causality)Corrective Action
Low Conjugation Yield Hydrolysis of EDC or the Sulfo-NHS ester prior to the final conjugation step.Prepare EDC/Sulfo-NHS immediately before use. Ensure Phase 2 pH is strictly ≤ 6.0[4].
Protein Aggregation Over-modification of the protein surface, neutralizing too many lysines and altering the pI/hydrophobicity.Reduce the molar excess of the activated payload in Phase 3 (e.g., drop from 20:1 to 5:1).
No Payload Activation Amine-containing buffers (e.g., Tris, Glycine) were mistakenly used during Phase 2.Strictly use MES buffer for activation. Desalt thoroughly if prior steps utilized Tris[2].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press / Elsevier. Available at:[Link][2]

  • Sam, S., et al. (2013). "Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics...". National Institutes of Health (PMC). Available at:[Link][5]

Sources

Method

Application Note: Preparation of Affinity Chromatography Matrices Using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), proteomics, and downstream bioprocessing. Introduction & Mechanistic Rationale Affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), proteomics, and downstream bioprocessing.

Introduction & Mechanistic Rationale

Affinity chromatography relies on the highly specific, reversible interaction between an immobilized ligand and a target biomolecule[1][2]. A critical failure point in custom matrix preparation is the direct attachment of small molecule ligands to the resin backbone. This creates severe steric hindrance, physically blocking the target protein's binding pocket from accessing the ligand[3][4]. To overcome this, a spacer arm—ideally 6 to 12 atoms in length—must be introduced to project the ligand into the mobile phase, ensuring rotational freedom and optimal binding kinetics[4][5].

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester) is a premier heterobifunctional crosslinker used to synthesize these extended spacer arms[6][7].

The Chemical Causality of Crosslinker Selection: Unlike homobifunctional crosslinkers (e.g., disuccinimidyl adipate) which frequently cause unwanted intra-matrix crosslinking or ligand dimerization, this mono-NHS ester ensures a strictly unidirectional, 1:1 coupling event[8].

  • The NHS Ester Terminus: Reacts rapidly and specifically with primary amines at mildly alkaline pH (7.2–8.5) to form a stable amide bond[9][10].

  • The Free Carboxylic Acid Terminus: Remains inert during the initial amine reaction but can subsequently be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS to couple the final component[8][9].

This stepwise chemoselectivity allows researchers to precisely engineer the spacer arm without compromising the structural integrity of complex ligands, such as PROTACs or kinase inhibitors[6][8].

Workflow Visualization: Matrix-First vs. Ligand-First Strategies

Researchers must choose between two distinct bioconjugation pathways based on the abundance and stability of their ligand.

Workflow cluster_A Pathway A: Matrix-First Approach cluster_B Pathway B: Ligand-First Approach Start 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (Adipic acid mono-NHS ester) M1 Aminohexyl-Agarose (Matrix-NH2) Start->M1 L1 Amine-Containing Ligand (Ligand-NH2) Start->L1 M2 Carboxyl-Terminated Matrix (Matrix-Spacer-COOH) M1->M2 + Mono-NHS Ester (pH 7.5) M3 Final Affinity Matrix (Matrix-Spacer-Ligand) M2->M3 1. EDC/Sulfo-NHS (pH 6.0) 2. Ligand-NH2 (pH 7.5) L2 Carboxyl-Derivatized Ligand (Ligand-Spacer-COOH) L1->L2 + Mono-NHS Ester (pH 7.5) L3 Final Affinity Matrix (Matrix-Spacer-Ligand) L2->L3 + Aminohexyl-Agarose + EDC/Sulfo-NHS (pH 6.0)

Chemical workflows for affinity matrix preparation using adipic acid mono-NHS ester.

Experimental Protocols (Self-Validating Systems)

Protocol A: Matrix-First Spacer Extension & Activation

Best for robust ligands (e.g., peptides, stable proteins) where excess ligand can be used to drive the final coupling reaction.

Phase 1: Spacer Arm Extension

  • Resin Preparation: Transfer 2 mL of Aminohexyl-Agarose (approx. 10–20 µmol amine/mL) to a fritted column. Wash with 10 column volumes (CV) of Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5).

    • Causality: Tris or glycine buffers must be strictly avoided. Their primary amines will competitively react with the NHS ester, neutralizing the crosslinker and preventing matrix derivatization[10].

  • Crosslinker Addition: Dissolve 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (10-fold molar excess relative to resin amines) in 0.5 mL of anhydrous DMSO.

    • Causality: NHS esters hydrolyze rapidly in aqueous solutions. Dissolving the crosslinker in a dry organic solvent preserves the reactive group until it physically contacts the resin[8][9].

  • Incubation: Add the crosslinker solution to the resin. Seal and rotate end-over-end for 2 hours at room temperature (RT).

  • Washing: Wash the resulting carboxyl-terminated resin with 10 CV of Coupling Buffer, followed by 10 CV of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

Phase 2: Carboxyl Activation

  • EDC/Sulfo-NHS Addition: To the resin suspended in 2 mL of Activation Buffer, add EDC to a final concentration of 0.1 M and Sulfo-NHS to 0.05 M.

    • Causality: MES buffer is utilized because it lacks both primary amines and carboxylates, preventing it from participating in the EDC-mediated coupling. A pH of 6.0 is optimal for EDC activation of carboxylates into O-acylisourea intermediates, which Sulfo-NHS subsequently stabilizes[8][9].

  • Incubation: Rotate for 15–30 minutes at RT.

  • Rapid Wash (Critical Step): Quickly wash the resin with 10 CV of ice-cold Coupling Buffer (pH 7.5).

    • Causality: The intermediate Sulfo-NHS ester is highly susceptible to hydrolysis. Ice-cold buffer significantly slows the hydrolysis rate, preserving the active ester for the incoming ligand[8][9].

Phase 3: Ligand Immobilization & Validation

  • Coupling: Immediately add the amine-containing ligand (dissolved in Coupling Buffer) to the activated resin. Rotate for 2–4 hours at RT.

  • Self-Validation (Depletion Assay): Collect the flow-through. Measure the absorbance at 280 nm (or use a BCA assay) and compare it to the pre-coupling ligand solution. A drop in concentration validates successful covalent immobilization.

  • Quenching: Drain the column and add 1 M Ethanolamine (pH 8.0). Incubate for 1 hour.

    • Causality: Ethanolamine reacts with any residual NHS esters, capping them as inert amides. This prevents non-specific binding of off-target proteins during the actual chromatography run[1][4].

  • Final Wash: Wash the affinity matrix with alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers for 3 cycles to remove non-covalently bound ligand[11]. Store in 20% ethanol at 4°C.

Protocol B: Ligand-First Derivatization

Best for precious, low-abundance small molecules (e.g., PROTACs). This ensures 100% of the immobilized molecules are active ligands.

  • Solution-Phase Reaction: React the amine-containing ligand with a 1.2x molar excess of the mono-NHS ester in anhydrous DMSO containing 2 equivalents of N,N-Diisopropylethylamine (DIPEA) for 2 hours.

  • Purification: Purify the resulting carboxyl-derivatized ligand via preparative HPLC to remove unreacted crosslinker.

    • Causality: Removing unreacted crosslinker prevents the free adipic acid spacer from competing with the ligand for binding sites on the resin during the next step.

  • Resin Coupling: Couple the purified Ligand-COOH to Aminohexyl-Agarose using EDC/Sulfo-NHS in MES buffer (pH 6.0) overnight at 4°C[8]. Quench and wash as described in Protocol A.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Bioconjugation Strategies

ParameterMatrix-First Approach (Protocol A)Ligand-First Approach (Protocol B)
Primary Use Case Peptides, stable proteins, abundant ligandsPROTACs, precious small molecules
Ligand Consumption High (Requires excess to drive reaction)Low (Highly efficient, 1:1 stoichiometry)
Risk of Matrix Crosslinking Very LowZero
Intermediate Purification Not required (Wash steps suffice)Required (HPLC purification of ligand)
Steric Freedom Excellent (Adds 6-atom spacer)Excellent (Adds 6-atom spacer)

Table 2: Quality Control and Validation Metrics

QC Metric / AssayTarget Value / ObservationDiagnostic Purpose
A280 / BCA of Flow-Through >80% depletion of ligand from solutionValidates coupling efficiency and ligand immobilization[11].
TNBS Assay on Resin Color shifts from orange to clearValidates the complete capping of primary amines on the resin.
Mock Pull-Down Zero target protein in eluate of blank resinValidates that the quenching step successfully prevented non-specific binding[4].

References

  • MedChemExpress. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.6

  • Sangon Biotech. NHS-Activated Sepharose 4 FF Resin.11

  • MedChemExpress. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid COA.7

  • Tripod / HTP Techniques. Affinity Chromatography.1

  • ACS Publications. Effect of the Spacer Arm in Affinity Chromatography: Determination of Adsorption Characteristics and Flow Rate Effect.3

  • University of Massachusetts Boston. Affinity Chromatography.4

  • MDPI. Extending the Affinity Range of Weak Affinity Chromatography for the Identification of Weak Ligands Targeting Membrane Proteins.5

  • Hermanson, G. T. (2013). Bioconjugate Techniques, Third Edition. Academic Press. 8

  • NIH PMC. Achieving Controlled Biomolecule–Biomaterial Conjugation.9

  • ACS Publications. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry.10

  • Cytiva. Affinity Chromatography.2

Sources

Technical Notes & Optimization

Troubleshooting

Preventing NHS ester hydrolysis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in bioconjugation: the hydrolytic degradation of N-hydroxysuccinimide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in bioconjugation: the hydrolytic degradation of N-hydroxysuccinimide (NHS) esters.

When working with 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester), you are handling a heterobifunctional molecule featuring a reactive NHS ester at one end and a free carboxylic acid at the other. While the terminal carboxylate enhances aqueous solubility, the NHS ester remains highly susceptible to nucleophilic attack by water[1].

This guide provides a self-validating framework to help you understand the reaction kinetics, troubleshoot failures, and execute a robust bioconjugation protocol.

Part 1: The Mechanistic Reality of NHS Ester Hydrolysis

Bioconjugation using NHS esters is fundamentally a kinetic race between two competing nucleophiles: the target primary amine (productive aminolysis) and water (destructive hydrolysis)[1]. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group[1]. However, water can also attack this carbonyl, resulting in an unreactive carboxylic acid and the same NHS byproduct[1].

G NHS Adipic Acid Mono-NHS Ester (Intact) Conjugate Stable Amide Conjugate + Released NHS NHS->Conjugate Aminolysis (pH 7.2 - 8.5) Hydrolyzed Hydrolyzed Adipic Acid + Released NHS NHS->Hydrolyzed Hydrolysis (Accelerated at pH > 8.0) Amine Target Primary Amine (R-NH2) Amine->Conjugate Water Aqueous Buffer (H2O, OH-) Water->Hydrolyzed

Caption: Competing pathways: Aminolysis (productive conjugation) vs. Hydrolysis (reagent degradation).

Part 2: Quantitative Hydrolysis Kinetics

The rate of hydrolysis is exponentially dependent on the pH and temperature of your reaction buffer. As pH increases, the concentration of hydroxide ions increases, accelerating the degradation of the NHS ester[1].

Table 1: Half-Life of NHS Esters in Aqueous Buffers

Buffer pHTemperatureEstimated Half-LifeImpact on Conjugation
pH 7.00°C (Ice)4 to 5 hours[2]Highly stable, but aminolysis is very slow.
pH 7.025°C (RT)~1 to 2 hours[]Moderate stability; primary amines are mostly protonated.
pH 8.0 25°C (RT) ~1 hour [4]Optimal balance of amine reactivity and ester stability.
pH 8.64°C10 minutes[2]Rapid degradation; requires massive molar excess of ester.

Part 3: Troubleshooting FAQs

Q1: My conjugation yields are consistently low. Is my adipic acid mono-NHS ester hydrolyzing before it even reaches the protein? A: Yes, this is the most common point of failure. NHS esters are highly sensitive to moisture. If you dissolve the powder directly into an aqueous buffer, a significant percentage will hydrolyze before it can react with your target protein. Furthermore, repeated freeze-thaw cycles of the stock powder introduce condensation[]. Solution: Always dissolve the adipic acid mono-NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use[5].

Q2: How do I choose the right buffer to maximize conjugation while minimizing hydrolysis? A: You must strictly avoid any buffers containing primary amines, such as Tris or glycine, as they will outcompete your target protein and consume the NHS ester[2]. The ideal buffers are Phosphate-Buffered Saline (PBS), HEPES, or Bicarbonate[2]. To balance the need for an unprotonated amine (which requires higher pH) and the need to prevent hydrolysis (which requires lower pH), we recommend running the reaction at pH 7.5 to 8.0 [].

Q3: How can I definitively prove that hydrolysis is the reason my experiment failed? A: You can build a self-validating check into your protocol. The leaving group, N-hydroxysuccinimide, strongly absorbs UV light at 260 to 280 nm[2]. If you measure the absorbance of your reaction mixture at 260-280 nm and see a massive, rapid spike without a corresponding increase in successful protein conjugation, you have analytical proof that the ester hydrolyzed prematurely[6].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and protect the integrity of the adipic acid mono-NHS ester, follow this optimized workflow.

Workflow Step1 1. Prepare Stock Dissolve in Anhydrous DMSO/DMF Step3 3. Conjugation Reaction Add 10-20x Molar Excess of NHS Ester Incubate at 4°C for 2 hours Step1->Step3 Step2 2. Buffer Exchange Protein Use Amine-Free Buffer (pH 7.5-8.0) Step2->Step3 Step4 4. Quench Reaction Add 50mM Tris or Glycine (15 mins) Step3->Step4 Step5 5. Purification Desalting Column or Dialysis Step4->Step5

Caption: Step-by-step optimized bioconjugation workflow to minimize NHS ester hydrolysis.

Step-by-Step Methodology:

  • Protein Preparation: Ensure your target protein is in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). If the protein is currently in Tris, perform a buffer exchange using a desalting column or dialysis prior to conjugation[2].

  • Stock Reconstitution: Equilibrate the vial of adipic acid mono-NHS ester to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO or amine-free DMF to create a 10 mM stock solution[5]. Note: Do not store this aqueous/organic mixture; use it immediately.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock to the protein solution[1]. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at 4°C (or 30–60 minutes at room temperature)[2]. Lower temperatures suppress the nucleophilicity of water more than that of the primary amine, slightly favoring conjugation.

  • Quenching: Stop the reaction by adding a primary amine buffer, such as Tris or glycine, to a final concentration of 50–100 mM[2]. Incubate for 15 minutes at room temperature to consume any remaining unreacted NHS ester[1].

  • Purification: Remove the quenched byproducts, hydrolyzed adipic acid, and released NHS using a size-exclusion desalting column or dialysis cassette[6].

References

  • Amine-Reactive Crosslinker Chemistry - Thermo Fisher Scientific - 2

  • Sulfo-NHS - Aestus Biotechnology - 4

  • Crosslinking Technology - Thermo Fisher Scientific - 6

  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem - 1

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe - 5

  • NHS Esters for Antibody Labeling - BOC Sciences -

Sources

Optimization

Improving aqueous solubility of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid during reactions

Technical Support Center: Troubleshooting Aqueous Solubility of NHS Esters A Guide for Scientists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our seni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of NHS Esters

A Guide for Scientists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for challenges related to the aqueous solubility of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, a common N-hydroxysuccinimide (NHS) ester of adipic acid used in bioconjugation. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your experiments for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid isn't dissolving in my aqueous reaction buffer. What should I do?

This is a common and expected challenge. Non-sulfonated NHS esters, including the adipic acid derivative, often exhibit poor solubility in aqueous solutions due to their organic nature[1][2]. Direct addition of the solid ester to your buffer will likely result in precipitation or an insoluble suspension, preventing an effective reaction.

The Underlying Chemistry: The adipic acid backbone is hydrophobic, and while the NHS ester group has some polarity, it is not sufficient to render the entire molecule readily soluble in water[3][4][5][6].

Recommended Protocol: The standard and most effective method is to first prepare a concentrated stock solution of the NHS ester in a dry, water-miscible organic solvent. This stock is then added in a small volume to the aqueous solution containing your target molecule (e.g., protein, oligo).

Step-by-Step Dissolution Protocol:

  • Select a Solvent: Choose anhydrous (water-free) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][7]. Ensure the solvent is of high quality and, in the case of DMF, amine-free to prevent degradation and side reactions[1][7].

  • Prepare Stock Solution: Immediately before you intend to start the conjugation, weigh out the required amount of NHS ester and dissolve it in a minimal volume of the chosen organic solvent (e.g., to create a 10 mg/mL or ~40 mM stock solution)[1][8]. Do not prepare aqueous stock solutions for storage, as they will hydrolyze rapidly[7][9].

  • Add to Reaction: Introduce the required volume of the concentrated organic stock solution to your aqueous reaction mixture containing the target amine. It is crucial to add it slowly, ideally drop-wise, while gently vortexing or stirring the aqueous solution[1]. This promotes rapid dispersion and minimizes localized high concentrations that could cause precipitation.

  • Control Solvent Concentration: Keep the final concentration of the organic co-solvent in the reaction mixture low, typically below 10% (v/v), to avoid potential denaturation of proteins or adverse effects on other biomolecules[1].

Q2: I observed a white precipitate immediately after adding the NHS ester stock solution to my protein buffer. What went wrong?

This indicates that the NHS ester has "crashed out" of the solution upon contact with the aqueous environment. This can happen for a few reasons, even when using an organic co-solvent.

Causality Analysis:

  • Localized Oversaturation: Adding the organic stock too quickly can create a transient, highly concentrated area where the ester's solubility limit in the mixed solvent system is exceeded before it can disperse and react.

  • Co-solvent Percentage Too High: While a co-solvent is necessary, an excessively high final concentration can sometimes alter the buffer properties in a way that reduces the solubility of the protein itself, causing the protein to precipitate[10].

  • Suboptimal Buffer Conditions: If the buffer pH is near the isoelectric point (pI) of your protein, the protein's own solubility is minimal. The addition of the NHS ester, which can slightly alter local pH and surface hydrophobicity, can be enough to trigger precipitation[11].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for NHS ester precipitation.

Q3: Which buffer system is best to maintain solubility and reactivity?

The choice of buffer is as critical as the dissolution method. The buffer must serve two purposes: maintain the solubility and stability of your target molecule and provide the optimal pH environment for the reaction to proceed efficiently.

Key Principles:

  • pH is a Compromise: The reaction of an NHS ester with a primary amine (aminolysis) is pH-dependent. The amine must be deprotonated (-NH2) to act as a nucleophile, which is favored at alkaline pH. However, the competing and undesirable reaction, hydrolysis of the NHS ester by water, is also accelerated at higher pH[12][13]. Therefore, a compromise is essential.

  • Avoid Competing Nucleophiles: Your buffer must be free of primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine. These molecules will compete with your target for the NHS ester, drastically reducing your conjugation efficiency[1][12][14].

Recommended Buffer Conditions:

Buffer SystemRecommended ConcentrationOptimal pH RangeNotesCitations
Sodium Phosphate 0.1 M7.2 - 8.0A common and reliable choice. Often used as Phosphate-Buffered Saline (PBS).[8][12]
Sodium Bicarbonate 0.1 M8.3 - 8.5Provides a slightly higher pH to accelerate the reaction, but also increases hydrolysis risk.[7][8]
HEPES 20 - 50 mM7.2 - 8.0Good non-interfering zwitterionic buffer.[11][12]
Borate 50 - 100 mM8.0 - 8.5Effective buffer system for maintaining a stable alkaline pH.[8][11]

Important Note: If your protein is currently in an incompatible buffer (like Tris), a buffer exchange step via dialysis, desalting column, or spin filtration is required before initiating the conjugation reaction[14].

Q4: My reaction yield is low. Could solubility and stability of the NHS ester be the cause?

Absolutely. Low yield is often a direct consequence of the competition between the desired amine reaction and the premature hydrolysis of the NHS ester, a process exacerbated by poor solubility.

The Competing Reactions:

G NHS_Ester NHS Ester (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Amine Target Amine (R-NH2) Amine->Conjugate Water Water (H2O) (Hydrolysis) Water->Hydrolyzed_Ester

Caption: Competing pathways for the NHS ester in aqueous buffer.

The half-life of a typical NHS ester is highly dependent on pH and temperature. As you can see from the table below, increasing the pH to favor the amine reaction dramatically shortens the ester's window of reactivity.

NHS Ester Hydrolytic Stability:

pHTemperatureApproximate Half-lifeCitations
7.00-4°C4 - 5 hours[9][12]
8.0Room Temp~1 hour[9][15]
8.64°C~10 minutes[9][16]
9.0Room TempMinutes[9]

Actionable Steps to Improve Yield:

  • Work Quickly: Prepare the NHS ester stock solution immediately before use and add it to the reaction mixture without delay[14].

  • Optimize Temperature: Performing the reaction at 4°C can significantly slow down hydrolysis, extending the ester's effective half-life[17][18]. This may require a longer overall incubation time (e.g., overnight) to achieve the desired level of conjugation.

  • Increase Reactant Concentration: Le Châtelier's principle applies here. Increasing the concentration of your protein or target molecule can help favor the bimolecular aminolysis reaction over the competing hydrolysis reaction[14][17]. A protein concentration of at least 1-2 mg/mL is recommended[8][17].

References

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Lagon, T. L. R., et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry. Retrieved from [Link]

  • Fürth lab. (n.d.). NHS ester labeling of amino moeities. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • Biology Stack Exchange. (2012). How to prevent protein precipitation?. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Zhao, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. bioRxiv. Retrieved from [Link]

  • Bartl, F., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. Retrieved from [Link]

  • De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Retrieved from [Link]

  • Golder, M. R., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]

  • Lee, J. M., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Journal of Industrial and Engineering Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Adipic Acid in Organic Solvents and Water. Retrieved from [Link]

  • Gaivoronskii, A. N., & Granzhan, V. A. (2005). Solubility of Adipic Acid in Organic Solvents and Water. Russian Journal of Applied Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adipic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Retrieved from [Link]

  • Matsumoto, Y., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Which temperature is the best for EDC/NHS reaction?. Retrieved from [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology?. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Characteristics and Applications of Adipic Acid. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • Wikipedia. (n.d.). Adipic acid. Retrieved from [Link]

  • Doron Scientific. (2023). 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

Minimizing off-target side reactions during 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid coupling

Welcome to the Technical Support Center for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (also known as adipic acid mono-NHS ester). This heterobifunctional-like linker features an amine-reactive N-hydroxysuccini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (also known as adipic acid mono-NHS ester). This heterobifunctional-like linker features an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a free carboxylic acid at the other, making it a critical building block in PROTAC synthesis and bioconjugation[1].

While NHS ester chemistry is highly reliable for targeting primary amines (such as lysine ϵ -amines or protein N-termini)[2], the reaction is governed by strict kinetic and thermodynamic rules. Failure to control the microenvironment often leads to three major off-target side reactions: rapid ester hydrolysis, off-target O-acylation of hydroxyl-containing amino acids, and uncontrolled linker oligomerization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your coupling reactions are efficient, specific, and reproducible.

Mechanistic Overview & Reaction Pathways

To troubleshoot a failed conjugation, you must first understand the competing pathways at play. The desired nucleophilic attack by a primary amine competes directly with hydrolysis (attack by water/hydroxide ions) and off-target acylation (attack by deprotonated hydroxyl groups on specific amino acids)[2],[3].

G A 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid B Primary Amine (Lysine/N-term) A->B Ideal Pathway pH 7.2-8.5 D Water (OH-) A->D Competing Hydrolysis pH > 8.5 F Tyrosine / Serine (Hydroxyls) A->F Side Reaction Excess Linker C Desired N-Acyl Amide B->C Stable Bond E Hydrolyzed Linker (Adipic Acid) D->E Inactive G Off-Target O-Acyl Ester F->G Reversible via Hydroxylamine

Mechanistic pathway of adipic mono-NHS ester coupling vs. hydrolysis and off-target acylation.

Symptom-Based Troubleshooting Guide

Issue A: Low Conjugation Yield & Rapid Hydrolysis

The Symptom: Mass spectrometry or gel shift assays show little to no linker attachment, despite using a high molar excess of the adipic mono-NHS ester. The Causality: The hydroxyl ion (OH⁻) is a potent nucleophile. As the pH of your buffer increases, the concentration of OH⁻ rises, drastically accelerating the cleavage of the NHS ester into an inactive free adipic acid[4]. The Solution: Tightly control the pH and temperature. The optimal window for balancing amine reactivity (which requires deprotonation) and NHS stability is pH 7.2 to 8.5 [4].

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis

Buffer pH Reaction Temperature Approximate Half-Life (t½) Impact on Coupling
7.0 0 °C 4 – 5 hours[2],[5] Highly stable, but amine nucleophilicity is low.
8.0 25 °C ~1 hour[5] Optimal balance for most bioconjugations.

| 8.6 | 4 °C | 10 minutes[2],[5] | Rapid degradation; requires massive linker excess. |

Issue B: Off-Target Acylation (Tyrosine, Serine, Threonine)

The Symptom: LC-MS analysis reveals heterogeneous labeling, with the linker mass (+128 Da for the adipic spacer) appearing on Tyrosine (Tyr), Serine (Ser), or Threonine (Thr) residues. The Causality: While NHS esters are highly selective for primary amines, elevated pH (>8.5) or prolonged exposure to a high molar excess of the linker can cause O-acylation[3]. Tyrosine is particularly vulnerable because its hydroxyl group (pKa ~10) begins to deprotonate into a highly reactive phenolate ion at higher pH ranges[6]. The Solution (Self-Validating Rescue): O-acyl esters are thermodynamically less stable than N-acyl amides. You can selectively reverse off-target O-acylation by quenching the reaction with 0.3 M Hydroxylamine or Methylamine for 30 minutes [3],[6]. This acts as a self-validating system: if the adduct disappears after hydroxylamine treatment, it was an off-target O-ester; if it remains, it is a stable N-amide[7].

Issue C: Linker Oligomerization

The Symptom: Generation of high-molecular-weight smears or insoluble aggregates during PROTAC synthesis. The Causality: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid contains a free carboxylic acid. If you attempt a "one-pot" coupling by adding carbodiimides (EDC) to activate the free carboxyl group while the original NHS ester is still reacting, the linker will polymerize with itself or cross-link your targets uncontrollably. The Solution: You must perform a strict sequential coupling workflow (detailed in Section 3).

Validated Protocol: Sequential Coupling Workflow

To prevent oligomerization and ensure 1:1 stoichiometry, the NHS ester must be reacted and purified before the free carboxylic acid is activated.

G A Step 1: Amine Coupling (Target 1 + Adipic Mono-NHS) B Intermediate: Target 1-Adipic-COOH A->B pH 7.2-8.5 C Purification (Desalting / SEC) B->C Remove free linker D Step 2: Carboxyl Activation (EDC/NHS or HATU) C->D Activate free COOH E Step 3: Amine Coupling 2 (Add Target 2) D->E Add second amine F Final Conjugate: Target 1-Adipic-Target 2 E->F Stable amide bond

Sequential coupling workflow to prevent linker oligomerization and unwanted cross-reactivity.

Phase 1: NHS Ester Amine Coupling
  • Prepare the Target: Dissolve your first amine-containing target in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) at pH 7.5–8.0[8].

  • Prepare the Linker: Dissolve the 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in high-quality, anhydrous DMSO or DMF[8].

    • Critical Causality: DMF must be strictly amine-free (no fishy odor). DMF degrades over time into dimethylamine, a secondary amine that will rapidly consume your NHS ester before it ever reaches your target[8].

  • Conjugation: Add the linker to the aqueous target solution. Ensure the final organic solvent concentration remains ≤10% v/v to prevent protein denaturation[2].

  • Incubation: Incubate for 1–2 hours at room temperature or 4 hours at 4 °C[2].

  • Quenching: Add 20–50 mM Tris (pH 7.5) and incubate for 15 minutes[2]. The primary amine in Tris will consume any unreacted NHS esters, preventing them from interfering downstream.

  • Purification: Isolate the intermediate (Target 1-Adipic-COOH) using size exclusion chromatography (SEC) or a desalting column to remove the quenched linker and free NHS leaving groups[9].

Phase 2: Carboxyl Activation (PROTAC Completion)
  • Activation: Take the purified intermediate and add EDC/Sulfo-NHS (or HATU/DIPEA for small molecule synthesis) in a slightly acidic to neutral buffer (pH 6.0–7.0) to activate the free carboxylic acid.

  • Second Coupling: Add the second amine-containing target (e.g., the E3 ligase ligand).

  • Conjugation: Raise the pH to 7.5–8.0 to facilitate the second amide bond formation.

  • Final Purification: Purify the fully assembled PROTAC or bioconjugate via HPLC or SEC.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for the initial Phase 1 coupling? A: Absolutely not. Tris(hydroxymethyl)aminomethane contains a highly reactive primary amine that will competitively react with the NHS ester, drastically reducing your yield[2],[5]. Always use non-amine buffers like PBS, HEPES, or Carbonate-Bicarbonate for the active coupling phase[2]. Tris should only be used at the very end to quench the reaction.

Q: My linker crashed out of solution when added to the buffer. What happened? A: NHS esters with aliphatic chains (like the 6-carbon adipic acid spacer) have limited aqueous solubility[2]. Ensure you are pre-dissolving the linker in anhydrous DMSO/DMF and that the final organic solvent concentration in the aqueous reaction is between 5-10%[2]. If precipitation still occurs, add the dissolved linker dropwise while continuously vortexing the aqueous solution.

Q: How do I verify that my buffer pH is correct? A: Verify the pH of the buffer after adding the NHS ester dissolved in DMSO/DMF. The introduction of 5-10% organic solvents can shift the apparent pH of aqueous buffers, potentially pushing the reaction into a range where hydrolysis outpaces coupling.

References

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules". Available at:[Link]

  • PMC / NIH. "Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine". Available at:[Link]

  • bioRxiv. "Removal of NHS-labelling By-products in Proteomic Samples". Available at:[Link]

  • ResearchGate. "Selective Acylation of Primary Amines in Peptides and Proteins". Available at:[Link]

Sources

Optimization

Effect of buffer pH on 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid stability

Technical Support Center: Troubleshooting 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Stability and Conjugation Mechanistic Overview: The Causality of pH-Dependent Hydrolysis 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Stability and Conjugation

Mechanistic Overview: The Causality of pH-Dependent Hydrolysis

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester) is a heterobifunctional linker widely used in PROTAC synthesis and biomolecular conjugation. It features a highly reactive N-hydroxysuccinimide (NHS) ester on one end and a free carboxylic acid on the other.

The conjugation of an NHS ester to a primary amine relies on nucleophilic acyl substitution. For the primary amine ( R−NH2​ ) to act as an effective nucleophile, it must be deprotonated. Because most biological amines (like lysine side chains) have a pKa around 9.5–10.5, increasing the buffer pH increases the proportion of reactive, unprotonated amines.

However, this introduces a critical competing reaction: hydrolysis . Aqueous buffers contain hydroxide ions ( OH− ), which are potent nucleophiles. As buffer pH increases, the concentration of OH− rises exponentially. These hydroxide ions attack the electron-deficient carbonyl carbon of the NHS ester, cleaving the bond to release free N-hydroxysuccinimide and an inactive adipic acid byproduct. Therefore, the optimal pH for conjugation is always a kinetic compromise between maximizing amine nucleophilicity and minimizing OH− concentration [1].

Troubleshooting Guides & FAQs

Q: My conjugation yield is extremely low when using a pH 8.5 buffer. What is happening? A: At pH 8.5, the half-life of the NHS ester drops to approximately 10 minutes [1][2]. By the time your target amine is adequately mixed and the reaction begins, the majority of your linker has likely hydrolyzed into inactive adipic acid. To resolve this, lower the buffer pH to 7.2–7.5. This range provides a sufficient fraction of deprotonated amines while extending the linker's half-life to several hours.

Q: Can I reconstitute the linker in an aqueous buffer and store it for later use? A: No. NHS esters spontaneously hydrolyze in water regardless of pH, though the rate varies [1]. Always reconstitute the linker in an anhydrous, amine-free organic solvent (such as high-purity DMSO or DMF) immediately before use. Store any unused lyophilized powder desiccated at -20°C.

Q: I used Tris-HCl buffer at pH 7.4, but I still see no conjugation. Why? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It acts as a competing nucleophile, reacting with the NHS ester and quenching the linker before it can react with your target [3]. Always use amine-free buffers like PBS (Phosphate-Buffered Saline), HEPES, or bicarbonate for the conjugation step.

Q: How does the free carboxylic acid group on this linker affect my workflow? A: The free carboxylate allows for subsequent EDC/NHS activation after the initial NHS ester has been conjugated. However, if you attempt a one-pot reaction with EDC and your target amine, you risk polymerizing the linker or crosslinking the target indiscriminately. A sequential, two-step protocol is mandatory to maintain control over the reaction directionality.

Quantitative Data Presentation: NHS Ester Stability

The following table summarizes the half-life of NHS esters at various pH levels at room temperature, illustrating the inverse relationship between pH and stability [1][2].

Buffer pHEstimated Half-LifeHydrolysis RateSuitability for Conjugation
pH 6.0 > 10 hoursVery SlowPoor (Amines are mostly protonated)
pH 7.0 4 – 5 hoursSlowGood (Favors stability over speed)
pH 7.4 2 – 3 hoursModerateOptimal (Best balance of reactivity and stability)
pH 8.0 ~ 1 hourFastAcceptable (Requires rapid mixing and short incubation)
pH 8.6 ~ 10 minutesVery FastPoor (Hydrolysis outcompetes conjugation)

Experimental Protocol: Step-by-Step Conjugation Workflow

This self-validating protocol ensures maximum conjugation efficiency by strictly controlling pH and solvent conditions.

Step 1: Target Preparation

  • Dissolve the amine-containing target molecule in an amine-free buffer (e.g., 1X PBS, pH 7.4).

  • Ensure the target concentration is as high as practically possible (ideally >1 mg/mL) to favor the bimolecular conjugation reaction over unimolecular hydrolysis.

Step 2: Linker Reconstitution (Crucial Step)

  • Equilibrate the vial of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to room temperature before opening to prevent condensation.

  • Dissolve the linker in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 50 mM). Do not use aqueous buffers for this step.

Step 3: Conjugation Reaction

  • Add the linker stock solution to the target mixture to achieve a 5- to 10-fold molar excess of the linker. Ensure the final concentration of organic solvent does not exceed 10% (v/v) to prevent target precipitation.

  • Mix immediately and thoroughly.

  • Incubate the reaction at room temperature for 2 hours (or at 4°C for 4-6 hours to further slow hydrolysis).

Step 4: Quenching and Purification

  • Quench the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM ethanolamine). Incubate for 15 minutes. This step intentionally hydrolyzes/consumes any remaining active NHS esters.

  • Purify the conjugated product from the quenched byproducts and organic solvent using a desalting column or dialysis against your buffer of choice.

Mandatory Visualization: Reaction Pathway

G Linker 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid (Active NHS Ester) Conjugate Stable Amide Conjugate (Desired Product) Linker->Conjugate Nucleophilic Attack by Primary Amine Hydrolyzed Hydrolyzed Adipic Acid (Inactive Byproduct) Linker->Hydrolyzed Hydrolysis (Competes with Conjugation) Amine Target Amine (R-NH2) Optimal: pH 7.2 - 8.0 Amine->Conjugate Hydroxide Aqueous Buffer (OH-) High Risk: pH > 8.0 Hydroxide->Hydrolyzed

Workflow of Adipic Acid Mono-NHS Ester Conjugation and Hydrolysis Competition.

References

Troubleshooting

Technical Support Center: Troubleshooting Aggregation in 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Protein Conjugates

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing protein aggregation challenges when working with 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing protein aggregation challenges when working with 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (also known as adipic acid mono-NHS ester). This bifunctional 6-carbon molecule is a highly reactive crosslinker widely utilized in PROTAC synthesis and targeted bioconjugation[1],[2].

While highly efficient for amine-reactive conjugation, the chemical nature of NHS-ester chemistry frequently destabilizes native protein folding, leading to irreversible aggregation[3],[4]. As an Application Scientist, I have structured this guide to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure monomeric conjugate yields.

Conjugation & Aggregation Mitigation Workflow

G Start Protein Preparation (Amine-free buffer, pH 7.2-8.0) Reaction Conjugation Reaction (Protein + Linker) Start->Reaction Reagent 6-C NHS-Ester Preparation (Anhydrous DMSO/DMF) Reagent->Reaction Agg_Risk High Molar Excess / RT Charge Neutralization Reaction->Agg_Risk Opt_Path Optimized Conditions (4°C, 5-10% Trehalose, 5:1 Ratio) Reaction->Opt_Path Agg_Result Protein Aggregation (Irreversible) Agg_Risk->Agg_Result Quench Quenching (50-100 mM Tris/Glycine) Opt_Path->Quench Success Stable Conjugate (Monomeric) Purify SEC / Desalting (Isolate Monomers) Quench->Purify Purify->Success

Workflow for 6-C NHS-Ester Conjugation and Aggregation Mitigation Strategies.

Section 1: Causality & Mechanisms of Aggregation (FAQ)

Q: Why does conjugation with this specific 6-carbon linker cause my protein to crash out of solution? A: Aggregation is driven by two synergistic mechanisms:

  • Electrostatic Destabilization: NHS esters react primarily with the ε-amino groups of solvent-exposed lysine residues. This covalent modification "deletes" the natural positive charge of the lysine, significantly reducing the electrostatic repulsive forces that keep protein molecules separated in solution[3],[4].

  • Hydrophobic Interactions: The addition of the 6-oxohexanoic acid moiety introduces a hydrophobic 6-carbon aliphatic patch onto the protein surface. When multiple lysines are modified, these hydrophobic patches interact intermolecularly to minimize aqueous exposure, driving rapid aggregation.

Q: Are these aggregates reversible? A: No. Aggregation driven by the loss of electrostatic stabilization and subsequent hydrophobic collapse is considered irreversible, even with sonication[4]. Prevention through optimized reaction conditions is the only viable strategy.

Q: How do I determine the optimal molar ratio to minimize aggregation? A: A high molar excess of the NHS ester leads to over-modification, excessive charge neutralization, and uncontrolled aggregation[5]. We recommend starting with a conservative 5:1 to 20:1 molar excess of linker to protein[5],[6]. Perform a titration to find the lowest ratio that achieves your target Degree of Labeling (DOL).

Q: What buffer modifications can prevent aggregation during the NHS-ester reaction? A: First, strictly avoid buffers containing primary amines (e.g., Tris, glycine), as they will competitively react with the NHS ester[6],[7]. Use an amine-free buffer like PBS at pH 7.2–8.0[5],[8]. To counteract hydrophobic collapse, add stabilizing excipients. Sugars like sucrose or trehalose at 5-10% (w/v) strengthen the protein's hydration shell through preferential exclusion, significantly suppressing non-specific protein-protein interactions[5].

Q: Does temperature play a role in aggregation? A: Yes. While many protocols suggest room temperature, performing the reaction at 4°C slows the reaction kinetics[5]. This slower rate favors controlled, localized modification and minimizes the kinetic collisions that lead to intermolecular aggregation[5].

Section 2: Quantitative Data on Reaction Parameters

To illustrate the causality between reaction conditions and aggregation, refer to the optimized parameters below. Notice how the introduction of an excipient and temperature control dramatically rescues the monomeric yield.

Table 1: Impact of Reaction Parameters on Aggregation and Degree of Labeling (DOL)

Molar Ratio (Linker:Protein)TemperatureExcipientDOL (Avg Linkers/Protein)Aggregation (% High MW)
50:125°C (RT)None8.5> 45%
20:125°C (RT)None5.225%
10:14°CNone3.812%
10:14°C5% Trehalose3.6< 2%
Section 3: Self-Validating Experimental Protocol

Expertise Note: This protocol integrates built-in validation steps. To ensure trustworthiness and reproducibility, never proceed to the next step if the validation criteria are not met.

Step 1: Protein Preparation & Baseline Validation

  • Buffer exchange the target protein into an amine-free buffer (e.g., PBS, pH 7.5)[5],[8].

  • Supplement the buffer with 5% (w/v) trehalose to provide steric stabilization via preferential exclusion[5].

  • Adjust protein concentration to 1–3 mg/mL[5],. Higher concentrations exponentially increase the risk of collision-induced aggregation. Validation Check: Perform baseline Dynamic Light Scattering (DLS). The sample must be monodisperse (Polydispersity Index < 0.2) before proceeding.

Step 2: Linker Preparation

  • Equilibrate the vial of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to room temperature before opening to prevent moisture condensation[6].

  • Dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution. Validation Check: The solution must be optically clear. Cloudiness indicates moisture contamination and NHS-ester hydrolysis[6],[8]. Use immediately.

Step 3: Conjugation Reaction

  • Add the activated NHS ester solution to the protein solution dropwise while applying gentle mixing. Vigorous agitation or shear stress induces mechanical denaturation and aggregation[5].

  • Use an optimized molar ratio (e.g., 10:1 linker-to-protein)[5]. Ensure the final organic solvent concentration remains below 5-10% (v/v)[6].

  • Incubate the reaction at 4°C for 2 to 4 hours[5].

Step 4: Quenching & Purification

  • Quench the unreacted NHS esters by adding Tris-HCl or Glycine (pH 7.4) to a final concentration of 50–100 mM[5],. Incubate for 15 minutes.

  • Purify the conjugate using a desalting column or Size Exclusion Chromatography (SEC) equilibrated with your final storage buffer to remove excess linker and quenching agents[6],[8]. Validation Check: Run analytical SEC and post-reaction DLS to quantify the monomeric yield and confirm the absence of soluble aggregates[5].

Section 4: Analytical Techniques for Monitoring Aggregation

Relying solely on visual inspection is insufficient, as soluble aggregates will not precipitate but will ruin downstream assays. Utilize the following orthogonal techniques to validate your conjugate[5].

Table 2: Analytical Methods for Aggregation Detection

TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic size.Quantifies the exact ratio of monomer, dimer, and soluble higher-order aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides a highly sensitive size distribution of particles in solution, immediately flagging aggregates.
UV-Vis Spectroscopy (Agg. Index) Measures light scattering at 350 nm relative to protein absorbance at 280 nm.A simple, rapid, and non-destructive method to detect the presence of light-scattering aggregates.
References
  • ResearchGate. "Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS." ResearchGate.[Link]

  • Creative Biolabs. "Troubleshooting Guides." Creative Biolabs.[Link]

  • ResearchGate. "How to prevent microparticle aggregation in EDC/NHS coupling reaction?" ResearchGate.[Link]

  • MedChemExpress. "6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid ... - MCE." MedChemExpress.[Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Bioconjugation: A Comparative Guide to 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid vs. DSS in Protein Crosslinking

As a Senior Application Scientist overseeing bioconjugation and structural proteomics pipelines, I frequently encounter a critical decision point: selecting the correct crosslinking architecture. The choice between a hom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing bioconjugation and structural proteomics pipelines, I frequently encounter a critical decision point: selecting the correct crosslinking architecture. The choice between a homobifunctional and a heterobifunctional crosslinker dictates not only the efficiency of the reaction but the fundamental success of downstream analytics.

This guide provides an objective, data-driven comparison between DSS (Disuccinimidyl suberate) and 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (Mono-NHS adipate) . By understanding the mechanistic causality behind these reagents, researchers can engineer self-validating workflows for everything from native complex capture to the synthesis of highly controlled Antibody-Drug Conjugates (ADCs) and PROTACs.

Molecular Profiling & Causality

The fundamental difference between these two reagents lies in their symmetry and the resulting control over the conjugation sequence.

DSS is a homobifunctional, non-cleavable crosslinker featuring two identical amine-reactive N-hydroxysuccinimide (NHS) esters separated by an 8-carbon (11.4 Å) spacer arm[1][2]. Because both ends are reactive simultaneously, DSS is the gold standard for capturing existing protein-protein interactions (PPIs)[3]. However, if introduced to a mixture of unbound proteins, its dual reactivity will indiscriminately generate A-A, B-B, and A-B homopolymers and aggregates.

Conversely, 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS 118380-07-7) is a heterobifunctional linker containing one NHS ester and one unreactive carboxylic acid separated by a 6-carbon spacer[4]. This asymmetry enforces a stepwise reaction. The NHS ester first tags Protein A. The unreactive carboxylic acid prevents Protein A from polymerizing with itself. Only after purification and secondary activation (via EDC/Sulfo-NHS) can Protein B be introduced. This eliminates homopolymerization, making it ideal for PROTAC synthesis and forced heterodimerization[4].

Quantitative & Structural Comparison
ParameterDSS (Disuccinimidyl suberate)6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid
Bifunctionality HomobifunctionalHeterobifunctional
Reactive Groups 2x NHS Ester1x NHS Ester, 1x Free Carboxylic Acid
Spacer Length 8 carbons (11.4 Å)6 carbons (~8.6 Å)
Target Residues Primary Amines (Lysines, N-term)Amines (Step 1); Amines via EDC (Step 2)
Membrane Permeability High (Ideal for intracellular use)Moderate to High
Primary Application XL-MS, Native Complex CaptureStepwise Conjugation, PROTACs, ADCs
Homopolymer Risk High (in unbound mixtures)Low (due to stepwise activation control)

DSS: The Gold Standard for Native State Capture

Because DSS is membrane-permeable and reacts rapidly at physiological pH (7.0–9.0), it is extensively utilized in Crosslinking Mass Spectrometry (XL-MS) to map topological relationships within native protein complexes[1][3].

Experimental Workflow: In Vivo / In Vitro Native Complex Capture

DSS_Workflow A Native Protein Complex (In Vivo/In Vitro) B DSS Addition (Homobifunctional) A->B C Covalent Stabilization (11.4 Å Spacer) B->C D Quenching (Tris/Glycine) C->D E XL-MS / Cryo-EM Analysis D->E

DSS Homobifunctional Crosslinking Pathway for Structural Proteomics.

Step-by-Step Protocol:

  • Preparation: Dissolve DSS in high-quality, anhydrous DMSO or DMF to a concentration of 50 mM. Critical Note: DSS is highly moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis of the NHS esters[1].

  • Reaction: Add the DSS solution to the protein sample (resuspended in an amine-free buffer like 25 mM Sodium Phosphate, pH 7.4). Target a 20-fold molar excess of crosslinker to protein (final crosslinker concentration of 0.5 to 5 mM)[1].

  • Incubation: Incubate the mixture at room temperature for 45 minutes, or on ice for 2 hours to capture transient interactions[1].

  • Quenching: Terminate the reaction by adding a quenching buffer containing primary amines (e.g., 20–50 mM Tris, pH 7.5) and incubate for 15 minutes[3].

  • Validation Checkpoint (Self-Validating System): Prior to MS analysis or Cryo-EM, run an aliquot on a 4-20% gradient SDS-PAGE gel alongside a non-crosslinked control. A successful reaction is validated by the depletion of monomeric bands and the appearance of a distinct, high-molecular-weight complex band.

Mono-NHS Adipate: The Architect of Controlled Heterodimers

When the goal is to synthesize a novel conjugate (e.g., linking an antibody to an enzyme, or building a PROTAC) rather than probing an existing complex, homobifunctional crosslinkers fail due to random aggregation. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid solves this through a controlled, two-step causality.

Experimental Workflow: Stepwise Heterodimerization

Adipate_Workflow A Protein A (Primary Amines) B Mono-NHS Adipate (Step 1) A->B C Intermediate (Protein A-COOH) B->C D EDC/Sulfo-NHS Activation (Step 2) C->D E Protein B Addition (pH 7.4) D->E F A-B Heterodimer (Controlled Conjugate) E->F

Stepwise Heterodimerization using Mono-NHS Adipate for Controlled Conjugation.

Step-by-Step Protocol:

  • Step 1 - Amine Tagging: Dissolve Mono-NHS adipate in anhydrous DMSO. Add a 10-fold molar excess to Protein A in PBS (pH 7.4). Incubate for 1 hour at room temperature. The NHS ester reacts with Protein A's lysines, leaving the 6-carbon spacer terminating in an unreactive carboxylic acid.

  • Purification: Remove unreacted linker using a desalting column (e.g., Zeba Spin) equilibrated with MES buffer (pH 6.0). This prevents free linker from bridging Protein B in later steps.

  • Step 2 - Carboxyl Activation: To the purified Protein A-COOH intermediate, add 2 mM EDC and 5 mM Sulfo-NHS. Incubate for 15 minutes at room temperature. This converts the inert carboxylic acids into highly reactive Sulfo-NHS esters.

  • Validation Checkpoint (Self-Validating System): The formation of the active ester can be indirectly validated by reacting a micro-aliquot with a fluorescent amine dye (e.g., Alexa Fluor 488 cadaverine). High fluorescence in the purified protein fraction confirms successful activation before proceeding.

  • Conjugation: Add Protein B (in PBS, pH 7.4) to the activated Protein A. The shift from pH 6.0 to 7.4 optimizes the amine reactivity of Protein B. Incubate for 2 hours.

  • Quenching & Final Polish: Quench with 20 mM Tris and isolate the final A-B heterodimer using Size Exclusion Chromatography (SEC).

Expert Conclusion

The selection between these two crosslinkers should be entirely driven by the initial state of your proteins. If your proteins are already bound in a native complex and you need to permanently stabilize them for structural mapping, DSS is the undisputed choice due to its rapid, dual-amine reactivity and ideal 11.4 Å spanning distance.

However, if your proteins are separate entities that must be forced into a specific 1:1 heterodimeric ratio without the risk of catastrophic homopolymerization, 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid provides the necessary chemical autonomy to execute a flawless, stepwise bioconjugation.

Sources

Comparative

A Comparative Guide to Amine-Reactive Crosslinkers: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid vs. Glutaric Acid NHS Ester

In the landscape of bioconjugation and drug development, the precise and stable covalent modification of biomolecules is a foundational technique. At the forefront of this field are amine-reactive crosslinkers, with N-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugation and drug development, the precise and stable covalent modification of biomolecules is a foundational technique. At the forefront of this field are amine-reactive crosslinkers, with N-hydroxysuccinimide (NHS) esters being a predominant class due to their high reactivity and ability to form stable amide bonds.[1] This guide provides an in-depth, objective comparison of two closely related bifunctional NHS ester crosslinkers: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid and Glutaric Acid NHS ester. Our analysis, grounded in established chemical principles and experimental considerations, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

At a Glance: Structural and Functional Distinctions

Both 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, derived from adipic acid, and Glutaric Acid NHS ester are homobifunctional crosslinkers, meaning they possess two identical reactive groups. However, a key distinction lies in the linker separating these reactive moieties. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid features a longer, six-carbon adipate backbone, while the glutarate-based linker has a five-carbon chain.[2][3] This seemingly minor difference in spacer arm length can significantly influence the flexibility, steric hindrance, and ultimately the performance of the resulting bioconjugate.

Feature6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acidGlutaric Acid NHS EsterSummary of Comparison
Synonym(s) Adipic acid di(N-succinimidyl) ester, Disuccinimidyl adipateDisuccinimidyl glutarateReflects the parent dicarboxylic acid.
CAS Number 118380-07-7[4][5]79642-50-5Unique identifiers for each compound.
Molecular Formula C10H13NO6[4][5]C13H12N2O8Indicates the elemental composition.
Molecular Weight 243.22 g/mol [4][5]320.25 g/mol A slight difference due to the extra methylene group in the adipate linker.
Spacer Arm Length 8.4 Å (approx.)7.3 Å (approx.)The adipate linker provides a longer spacer arm.
Solubility Generally soluble in organic solvents like DMSO and DMF.[6]Similar solubility profile to the adipate-based linker.Both require dissolution in an organic solvent before addition to aqueous reaction mixtures.
Reactivity Highly reactive towards primary amines at pH 7.2-8.5.[6][7]Also highly reactive towards primary amines under similar pH conditions.Both form stable amide bonds.[7]
Hydrolytic Stability Susceptible to hydrolysis in aqueous solutions, with the rate increasing with pH.[8][9]Similar susceptibility to hydrolysis.[10]A critical consideration for reaction efficiency.

The Chemistry of Amine-Reactive NHS Esters

The fundamental reaction mechanism for both crosslinkers involves a nucleophilic acyl substitution. A primary amine, typically from the N-terminus of a protein or the side chain of a lysine residue, attacks the electrophilic carbonyl carbon of the NHS ester.[7] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6] This reaction is highly efficient within a pH range of 7.2 to 8.5.[1][8]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Biomolecule Biomolecule with Primary Amine (R-NH2) Conjugate Stable Amide Bond (R-NH-CO-Linker) Biomolecule->Conjugate Nucleophilic Attack NHS_Ester NHS Ester Crosslinker (Adipate or Glutarate) NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide (NHS) NHS_Ester->Byproduct Leaving Group pH pH 7.2 - 8.5

Head-to-Head Comparison: Performance in Bioconjugation

While both molecules are effective crosslinkers, the choice between an adipate or glutarate backbone can be critical depending on the specific application.

Spacer Arm Length and Flexibility

The longer six-carbon chain of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid provides greater reach and flexibility compared to the five-carbon chain of glutaric acid NHS ester. This can be advantageous when crosslinking large biomolecules or when trying to bridge distant amine groups within a protein complex. The increased flexibility can help to overcome steric hindrance and may lead to higher crosslinking efficiencies in certain systems. Conversely, the shorter, more rigid glutarate linker may be preferable when a more defined distance between conjugated molecules is desired.

Impact on Hydrophobicity

The addition of either linker will increase the overall hydrophobicity of the modified biomolecule. The slightly longer alkyl chain of the adipate linker may impart a marginally greater increase in lipophilicity.[11] This can be a double-edged sword. While increased lipophilicity can enhance cell membrane permeability, a key consideration for intracellular drug delivery, it can also lead to aggregation and reduced aqueous solubility of the final conjugate.[11]

Reaction Kinetics and Hydrolysis

Both NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce conjugation efficiency.[8][9][12][13] The rate of hydrolysis increases with pH.[9] While there is limited direct comparative data on the hydrolysis rates of these two specific linkers, their structural similarity suggests they will have comparable stability profiles. To maximize conjugation efficiency, it is crucial to perform reactions promptly after preparing the NHS ester solution and to maintain the recommended pH range.[14]

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester NHS Ester in Aqueous Buffer Amine Primary Amine NHS_Ester->Amine Faster at pH 7.2-8.5 Water Water (H2O) NHS_Ester->Water Increases with higher pH Amide Stable Amide Bond Amine->Amide Carboxylate Inactive Carboxylate Water->Carboxylate

Experimental Protocols: A Guide to Successful Conjugation

The following is a generalized protocol for the conjugation of a protein with either 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid or glutaric acid NHS ester.

Materials
  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid or Glutaric Acid NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[14]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[14][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure
  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer is free of primary amines, such as Tris, as these will compete with the target protein for reaction with the NHS ester.[8]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]

  • Perform the Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] The optimal molar ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[15]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6] Incubate for 30 minutes.

  • Purify the Conjugate: Remove the excess, unreacted crosslinker and byproducts (NHS) by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[17]

Workflow for Protein Crosslinking

G start Start: Purified Protein in Amine-Free Buffer prep_nhs Prepare NHS Ester Stock (DMSO or DMF) reaction Add NHS Ester to Protein (pH 8.3-8.5, RT, 1-2h) start->reaction prep_nhs->reaction quench Quench Reaction (Tris or Glycine) reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify end End: Purified Bioconjugate purify->end

Conclusion and Recommendations

Both 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid and glutaric acid NHS ester are highly effective amine-reactive crosslinkers that form stable amide bonds. The primary determinant for choosing between them lies in the desired spacer arm length and the resulting properties of the bioconjugate.

  • Choose 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (adipate-based) when:

    • A longer spacer arm is needed to bridge distant reactive sites or to overcome steric hindrance.

    • Increased flexibility in the final conjugate is desirable.

  • Choose Glutaric Acid NHS Ester when:

    • A shorter, more defined distance between conjugated molecules is required.

    • Minimizing the increase in hydrophobicity is a concern.

For all applications, it is imperative to use high-quality, anhydrous solvents for dissolving the NHS ester and to work within the optimal pH range to maximize conjugation efficiency and minimize hydrolysis. Empirical optimization of the molar ratio of crosslinker to biomolecule is also recommended to achieve the desired degree of labeling.

References

  • NHS ester protocol for labeling proteins - Abberior Instruments. (n.d.). Retrieved March 22, 2026, from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.). Retrieved March 22, 2026, from [Link]

  • NHS-ester-protein-labeling - Protocols.io. (n.d.). Retrieved March 22, 2026, from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. (2014, October 15). Retrieved March 22, 2026, from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). Retrieved March 22, 2026, from [Link]

  • Methoxy PEG glutaric acid NHS - Nanocs. (n.d.). Retrieved March 22, 2026, from [Link]

  • NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC. (2021, April 1). Retrieved March 22, 2026, from [Link]

  • glutaric acid - Organic Syntheses Procedure. (n.d.). Retrieved March 22, 2026, from [Link]

  • 6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID - NextSDS. (n.d.). Retrieved March 22, 2026, from [Link]

  • Glutaric acid - Wikipedia. (n.d.). Retrieved March 22, 2026, from [Link]

  • . (n.d.). Retrieved March 22, 2026, from [Link]

  • Chemical Properties of Glutaric acid, dec-2-yl 3-nitrobenzyl ester - Cheméo. (n.d.). Retrieved March 22, 2026, from [Link]

  • Reaction mechanism of the green synthesis of glutaric acid - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

  • N-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)prop-2-enamide - PubChem. (n.d.). Retrieved March 22, 2026, from [Link]

  • A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes - ChemRxiv. (n.d.). Retrieved March 22, 2026, from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Retrieved March 22, 2026, from [Link]

  • Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds - Semantic Scholar. (2021, October 26). Retrieved March 22, 2026, from [Link]

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

Sources

Validation

HPLC Method Validation for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Purity: A Comparative Guide

Executive Summary 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid—commonly known as adipic acid mono-NHS ester—is a critical heterobifunctional intermediate utilized in advanced bioconjugation and PROTAC linker synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid—commonly known as adipic acid mono-NHS ester—is a critical heterobifunctional intermediate utilized in advanced bioconjugation and PROTAC linker synthesis. Validating its purity via High-Performance Liquid Chromatography (HPLC) presents a unique analytical paradox: the molecule contains both a highly labile N-hydroxysuccinimide (NHS) ester and a free carboxylic acid.

This guide objectively compares the two leading analytical methodologies for determining the purity of this compound: Direct Acidic RP-HPLC and Pre-Column Derivatization RP-HPLC . By examining the chemical causality behind experimental choices, researchers can implement self-validating protocols that prevent false-impurity reporting and ensure robust quality control.

The Chemical Causality Behind Analytical Failures

Standard HPLC methods often fail when analyzing NHS esters due to two competing molecular dynamics:

  • Base-Catalyzed Hydrolysis: NHS esters are exceptionally sensitive to nucleophilic attack by water, a reaction that accelerates dramatically at neutral to basic pH levels[1]. During a standard aqueous HPLC run, the intact ester rapidly hydrolyzes into free adipic acid and free NHS[2]. This on-column degradation artificially inflates the impurity profile, leading to false-low purity results.

  • Carboxylic Acid Ionization: The free carboxylic acid moiety on the hexanoic acid chain (pKa ~4.4) will partially ionize in neutral mobile phases, resulting in severe peak broadening and tailing on standard silica-based stationary phases.

To counteract these phenomena, the analytical environment must be strictly controlled.

Workflow A 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid B Aqueous Diluent / Neutral pH (Standard HPLC) A->B C Anhydrous Diluent / Acidic pH (Optimized RP-HPLC) A->C D Amine Derivatization (Pre-column Stabilization) A->D E Rapid Hydrolysis (Free NHS + Adipic Acid) B->E H2O Attack F Suppressed Hydrolysis (Intact Ester Maintained) C->F pH < 3.0 G Stable Amide Formation (Permanent Stability) D->G + Primary Amine

Fig 1. Chemical degradation pathways vs. stabilization strategies during HPLC analysis.

Comparative Methodology Analysis

To achieve accurate purity quantification, laboratories typically choose between suppressing the hydrolysis thermodynamically (Direct Acidic RP-HPLC) or eliminating the labile group entirely prior to analysis (Pre-Column Derivatization).

  • Method A: Direct Acidic RP-HPLC. This method utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase. The low pH (~2.0) fully protonates the free carboxylic acid to ensure sharp peak shapes and thermodynamically suppresses the base-catalyzed hydrolysis of the NHS ester during the run[3].

  • Method B: Pre-Column Derivatization. This method reacts the NHS ester with an excess of a primary amine (e.g., 1-naphthylmethylamine) in an anhydrous solvent. This forms a highly stable amide bond and releases free NHS prior to injection, allowing for stress-free, high-precision HPLC analysis[4].

Quantitative Performance Comparison

The following table summarizes representative validation data comparing the two approaches:

Validation ParameterDirect Acidic RP-HPLC (Method A)Pre-Column Derivatization (Method B)
Linearity (R²) > 0.995> 0.999
Precision (%RSD, n=6) 1.8% (Impacted by trace hydrolysis)0.4% (Highly stable)
Accuracy (% Recovery) 95.0% - 98.5%98.5% - 101.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL (Enhanced UV)
Solution Stability (4°C) < 4 hours (in anhydrous ACN)> 48 hours (Post-derivatization)
Throughput High (Direct injection)Medium (Requires 15 min prep)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that mathematically prove the method is functioning correctly before sample data is accepted.

Protocol 1: Direct Acidic RP-HPLC (Thermodynamic Suppression)

Objective: Quantify the intact mono-NHS ester while minimizing on-column degradation.

Materials & Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Autosampler Temperature: 4°C (Critical to prevent pre-injection hydrolysis).

  • Detection: UV at 210 nm.

Step-by-Step Workflow:

  • Anhydrous Preparation: Weigh exactly 10.0 mg of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid into a dry volumetric flask.

  • Dilution: Dissolve and make up to 10.0 mL using strictly anhydrous Acetonitrile . Do not use water or methanol, as protic solvents initiate immediate solvolysis.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

  • Self-Validating SST Check: Inject a resolution standard containing Adipic Acid, Free NHS, and the intact Mono-NHS Ester.

    • Acceptance Criteria: The resolution ( Rs​ ) between Adipic Acid and the Mono-NHS Ester must be ≥2.0 . The tailing factor ( Tf​ ) for the Mono-NHS Ester must be ≤1.5 . If these criteria fail, the mobile phase pH is compromised.

Protocol 2: Pre-Column Derivatization Assay (Chemical Stabilization)

Objective: Convert the labile NHS ester into a stable, highly UV-absorbent carbamate/amide for batch analysis.

Materials & Conditions:

  • Derivatization Reagent: 1-Naphthylmethylamine (1-NMA).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • HPLC Conditions: Same as Protocol 1, but UV detection is shifted to 280 nm to specifically target the naphthyl group[4].

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous DMF.

  • Derivatization: Add 10 molar equivalents of 1-NMA to the solution.

  • Incubation: Vortex gently and incubate at 25°C for exactly 15 minutes to ensure complete amidation.

  • Quenching & Dilution: Dilute the mixture 1:10 with Mobile Phase A to quench the reaction and prepare for injection.

  • Self-Validating SST Check: Inject a "Reagent Blank" (1-NMA in DMF, diluted).

    • Acceptance Criteria: The blank chromatogram must show zero interfering peaks at the expected retention time of the derivatized analyte. Derivatization efficiency must be confirmed via an internal standard spike recovery of 98-102%.

Conclusion & Method Selection Logic

Selecting the correct method depends entirely on your laboratory's throughput requirements and autosampler capabilities. If you require rapid, single-sample purity checks and possess a chilled autosampler, Method A is highly efficient. However, if you are running large batches overnight where samples will sit in the queue for >4 hours, Method B is mandatory to prevent false-degradation reporting.

DecisionTree Start Select HPLC Method for Adipic Acid Mono-NHS Ester Q1 Is the laboratory equipped for rapid, anhydrous sample prep? Start->Q1 Opt1 Direct Acidic RP-HPLC (0.1% TFA Gradient) Q1->Opt1 Yes Q2 Is ultra-high precision required for long autosampler queues? Q1->Q2 No Opt2 Pre-Column Derivatization (e.g., 1-Naphthylmethylamine) Q2->Opt2 Yes (Batch Analysis) Opt3 HILIC Method (Quantify Free NHS only) Q2->Opt3 No (Quick Degradation Check)

Fig 2. Logical decision tree for selecting the optimal HPLC validation methodology.

Sources

Comparative

LC-MS Characterization of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Conjugates: A Technical Comparison Guide

As the complexity of biotherapeutics and targeted protein degraders (PROTACs) increases, the analytical characterization of linker chemistries has become a critical bottleneck in drug development. 6-((2,5-Dioxopyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of biotherapeutics and targeted protein degraders (PROTACs) increases, the analytical characterization of linker chemistries has become a critical bottleneck in drug development. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester) is a highly versatile, monofunctional linker widely utilized in PROTAC synthesis and targeted bioconjugation[1]. It features an amine-reactive N-hydroxysuccinimide (NHS) ester on one terminus and a free carboxylic acid on the other, providing a flexible 5-carbon spacer for subsequent modular assembly[2].

This guide provides an objective, data-driven comparison of this linker against alternative conjugation chemistries, alongside a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for characterizing its protein and peptide conjugates.

Comparative Analysis of Linker Chemistries

When designing a bioconjugation or PROTAC workflow, selecting the appropriate linker dictates the structural integrity, cell permeability, and spatial geometry of the resulting complex[3]. Adipic acid mono-NHS ester is frequently evaluated against homobifunctional and heterobifunctional alternatives.

The choice of linker fundamentally alters the LC-MS analytical strategy. Homobifunctional crosslinkers like DSS create complex, crosslinked peptide networks that complicate MS/MS spectra, whereas the monofunctional nature of adipic acid mono-NHS ester results in predictable, terminal mass shifts (+128.05 Da)[4].

Table 1: Quantitative Comparison of Common Bioconjugation Linkers
Feature6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acidDisuccinimidyl Suberate (DSS)SMCC
Linker Classification Monofunctional (NHS / Free Acid)Homobifunctional (NHS / NHS)Heterobifunctional (NHS / Maleimide)
Spacer Arm Length 5-carbon (Adipoyl)8-carbon (Suberoyl)Cyclohexane
Target Residues Primary Amines (Lysine, N-terminus)Primary Amines (Crosslinking)Amines & Sulfhydryls
Conjugate Mass Shift +128.05 Da +138.07 Da (Crosslinked)+219.09 Da
Aqueous Half-Life (pH 7.4) ~1-2 hours~1-2 hours~1-2 hours (NHS end)
Primary Application PROTAC linkers, surface functionalizationProtein-protein interaction mappingAntibody-Drug Conjugates (ADCs)

Mechanistic Principles of Conjugation

To design a self-validating LC-MS protocol, one must first understand the causality behind the conjugation mechanism. The NHS ester reacts with primary amines via nucleophilic acyl substitution.

The Causality of pH: The reaction buffer must be maintained between pH 7.2 and 8.5. At this pH, a sufficient fraction of the lysine ϵ -amino groups and the N-terminus are deprotonated (acting as nucleophiles). However, pushing the pH above 8.5 exponentially accelerates the competing hydrolysis of the NHS ester, degrading the reagent before conjugation can occur[5],[].

Mechanism A Adipic Acid Mono-NHS Ester C Nucleophilic Acyl Substitution (pH 7.2 - 8.5) A->C B Target Protein (-NH2) B->C D Stable Amide Conjugate C->D +128.05 Da Mass Shift E NHS Leaving Group C->E Cleaved Byproduct

Reaction mechanism of adipic acid mono-NHS ester with primary amines.

Upon successful conjugation, the adipoyl group (C6H8O3) is covalently attached to the amine, displacing a proton. This structural addition yields a highly specific and diagnostic monoisotopic mass shift of +128.047 Da during mass spectrometry analysis[4].

Experimental Workflow: LC-MS/MS Characterization

The following protocol details the step-by-step methodology for conjugating 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to a target protein and characterizing the site occupancy via bottom-up LC-MS/MS[7],[8].

Phase 1: Conjugation Reaction
  • Buffer Exchange: Desalt the target protein into an amine-free buffer (e.g., 50 mM HEPES or PBS, pH 7.4). Scientific Rationale: Buffers containing primary amines (like Tris or Glycine) will competitively react with the NHS ester, neutralizing the linker[5].

  • Reagent Preparation: Dissolve the adipic acid mono-NHS ester in anhydrous DMSO or DMF immediately prior to use to prevent premature hydrolysis.

  • Incubation: Add the linker to the protein solution at a 10- to 50-fold molar excess. Incubate at room temperature for 1 hour. Scientific Rationale: The large molar excess compensates for the competing hydrolysis reaction in the aqueous buffer[].

Phase 2: Quenching and Proteolytic Digestion
  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. Scientific Rationale: Tris acts as a sacrificial amine, rapidly consuming any unreacted NHS ester and preventing off-target modifications during denaturation.

  • Denaturation & Reduction: Denature the protein using 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min at 56°C), and alkylate with 20 mM Iodoacetamide (30 min in the dark).

  • Digestion: Dilute the urea concentration to <1M and add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Critical Insight: Trypsin normally cleaves at the C-terminal side of Lysine and Arginine. However, adipylation of a Lysine residue neutralizes its positive charge and introduces steric hindrance, resulting in a "missed cleavage." This missed cleavage is a required diagnostic signature during MS data processing[7].

Phase 3: LC-MS/MS Acquisition and Data Processing
  • Desalting: Clean up the digested peptides using C18 Spin Columns to remove salts and quenched linker byproducts.

  • LC-MS/MS Analysis: Inject the sample onto a high-resolution LC-MS/MS system (e.g., Orbitrap or ESI-QTOF). Utilize a reverse-phase C18 column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Bioinformatics Search: Process the raw data using proteomics search engines (e.g., Proteome Discoverer or Mascot). Set the dynamic modification on Lysine and Protein N-terminus to +128.047 Da to identify the conjugated peptides[4].

LCMS_Workflow A Sample Prep (Amine-Free Buffer) B Conjugation (pH 7.2-8.5) A->B C Quenching (Tris/Glycine) B->C D Digestion (Trypsin) C->D E LC-MS/MS (ESI-QTOF/Orbitrap) D->E F Data Analysis (+128.05 Da Shift) E->F

Workflow for LC-MS/MS characterization of adipic acid mono-NHS ester conjugates.

Data Interpretation and Troubleshooting

When analyzing the LC-MS/MS data for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid conjugates, researchers must account for several analytical nuances:

  • Retention Time Shifts: The addition of the 5-carbon adipoyl chain increases the hydrophobicity of the modified peptide. Consequently, conjugated peptides will exhibit a delayed retention time on reverse-phase C18 chromatography compared to their unmodified counterparts[4].

  • Site Occupancy Quantification: To quantify the extent of conjugation, compare the Extracted Ion Chromatogram (XIC) peak area of the modified peptide against the unmodified peptide.

  • Side Reactions: While NHS esters are highly selective for primary amines, transient esterification can occur at Serine, Threonine, or Tyrosine residues if the reaction is pushed to extreme molar excesses. These off-target modifications are highly unstable and can usually be reversed by incubating the sample in a mild hydroxylamine solution prior to MS analysis[9].

Sources

Validation

Evaluating PROTAC linker length: 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid vs PEG linkers

Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a target protein-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker[1].

Historically viewed as a mere passive tether, the linker is now recognized as a critical determinant of a PROTAC’s physicochemical properties, ternary complex cooperativity, and ultimate degradation efficacy[2]. This guide provides an objective, data-driven comparison between two fundamental linker architectures: the rigid, hydrophobic aliphatic chain—specifically 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (a C6 alkyl building block)—and the flexible, hydrophilic Polyethylene Glycol (PEG) linkers.

The Contenders: Chemical Profiles

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (C6 Alkyl Linker) This molecule is the mono-NHS ester of adipic acid[3]. It serves as a highly efficient building block for installing a 6-carbon aliphatic spacer. Alkyl chains currently make up approximately 30% of published PROTAC linkers[4]. They are characterized by their hydrocarbon backbone, which imparts hydrophobicity, metabolic stability, and a relatively restricted conformational space compared to heteroatom-rich chains[5].

Polyethylene Glycol (PEG) Linkers PEG linkers (e.g., PEG2, PEG3, PEG4) consist of repeating ethylene glycol units and are the most ubiquitous choice in TPD, comprising roughly 55% of all PROTAC linkers[1][4]. The presence of oxygen atoms allows for extensive hydrogen bonding with the aqueous solvent, drastically altering the molecule's polarity and flexibility[].

G POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3) POI->PROTAC Binds Ternary Ternary Complex Formation PROTAC->Ternary Proximity E3 E3 Ligase (e.g., VHL/CRBN) E3->PROTAC Binds Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Mechanistic Causality: Why Linker Chemistry Dictates Efficacy

As an application scientist, selecting between an alkyl and a PEG linker requires balancing two competing biophysical systems: Pharmacokinetics (Solubility vs. Permeability) and Pharmacodynamics (Ternary Complex Thermodynamics) .

A. The Permeability vs. Solubility Trade-off

PROTACs inherently violate Lipinski’s Rule of Five due to their high molecular weight.

  • Alkyl Linkers (C6): The lack of hydrogen bond acceptors in the C6 alkyl chain increases the calculated partition coefficient (cLogP). This hydrophobicity lowers the desolvation energy required for the molecule to passively diffuse across the lipophilic cell membrane, often resulting in superior cellular permeability[5][7]. However, this comes at the severe cost of aqueous solubility, which can lead to aggregation in assay buffers or poor oral bioavailability.

  • PEG Linkers: The oxygen atoms in PEG chains act as hydrogen bond acceptors, significantly lowering cLogP and increasing the Topological Polar Surface Area (TPSA)[]. This drastically improves aqueous solubility. However, if the PEG chain is too long, the energetic penalty of shedding this tightly bound water shell (desolvation) can severely hinder passive membrane permeability[7].

B. Ternary Complex Thermodynamics and The Hook Effect

The ultimate goal of the linker is to induce a highly cooperative ternary complex (POI–PROTAC–E3).

  • Steric Hindrance vs. Flexibility: A short C6 alkyl chain provides a rigid distance. If the distance between the POI and E3 ligase binding pockets is perfectly matched by this 6-atom spacer, the resulting ternary complex will be highly stable due to a low entropic penalty upon binding[2]. However, if the linker is too short (typically <12 atoms for many targets), it causes steric clashes between the two proteins, preventing complex formation entirely[2][4].

  • Entropic Penalty: PEG linkers are highly flexible. While this allows the PROTAC to "search" conformational space to find a productive protein-protein interface, freezing a highly flexible PEG chain into a single active conformation incurs a massive entropic penalty ( −ΔS ), which can reduce the overall binding free energy ( ΔG )[5][7].

Quantitative Data Comparison

To illustrate these principles, we can synthesize comparative literature data evaluating BRD4 degraders (utilizing the JQ1 warhead and VHL/CRBN ligands) connected by either short alkyl chains or PEG linkers (such as the well-characterized PEG3-based degrader, MZ1)[5][8][9].

Parameter6-Carbon Alkyl Linker (Hypothetical C6 Analog)PEG3 Linker (e.g., MZ1 Profile)Mechanistic Driver
Backbone Structure -(CH2)6--(CH2-CH2-O)3-Hydrocarbon vs. Ether linkages
Aqueous Solubility Low (< 10 µM)High (> 100 µM)PEG oxygen atoms engage in H-bonding with water[].
Passive Permeability Moderate to HighLow to ModerateAlkyl chains require less desolvation energy to enter lipid bilayers[7].
Ternary Cooperativity ( α ) Highly variable (often < 1 due to steric clashes)Positive ( α > 1)PEG flexibility allows optimization of the POI-E3 interface[4].
Degradation ( DC50​ ) > 500 nM (Often inactive if too short)~11 nM (Highly potent)Optimal length (PEG3 = ~13 atoms) prevents steric clashes[2][9].
Metabolic Stability HighModeratePEG ether linkages are susceptible to oxidative metabolism in vivo[7].

Note: Data synthesized from standardized trends in BRD4-targeted PROTAC literature[5][8][9]. Actual values vary based on the specific warhead and E3 ligand attachment vectors.

Step-by-Step Experimental Methodologies

To objectively evaluate these linkers, researchers must employ self-validating experimental workflows. Below are the standard protocols for synthesizing and validating PROTACs using these linkers.

Workflow S1 1. Linker Conjugation (Anhydrous DMF + Base) S2 2. LC-MS Validation (Mass & Purity Check) S1->S2 S3 3. AlphaLISA Assay (Ternary Complex Cooperativity) S2->S3 S4 4. Western Blotting (DC50 & Dmax Determination) S3->S4

Step-by-step experimental workflow for PROTAC linker synthesis and biological evaluation.
Protocol 1: Chemical Conjugation of the C6 Alkyl Linker

Objective: Couple 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid to an amine-bearing warhead.

  • Causality Note: NHS esters are highly moisture-sensitive. The reaction must be performed in strictly anhydrous solvents to prevent premature hydrolysis of the linker into inactive adipic acid.

  • Preparation: Dissolve 1.0 equivalent of the amine-bearing warhead in anhydrous DMF.

  • Activation: Add 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to ensure the amine is fully deprotonated and nucleophilic.

  • Conjugation: Slowly add 1.1 equivalents of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid[3]. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the [M+H]+ corresponding to the amide-linked product confirms success. Purify via preparative HPLC.

Protocol 2: AlphaLISA Ternary Complex Assay

Objective: Quantify the biochemical formation of the POI-PROTAC-E3 ternary complex and observe the "Hook Effect".

  • Causality Note: Because PROTACs function catalytically, high concentrations saturate both proteins independently, forming inactive binary complexes. Testing a wide gradient is mandatory to capture the bell-shaped hook effect curve[10].

  • Reagent Setup: Prepare a master mix containing 10 nM of His-tagged POI and 10 nM of Biotinylated E3 ligase in assay buffer (e.g., HEPES pH 7.4, 0.1% BSA, 0.01% Tween-20 to prevent non-specific hydrophobic sticking of the alkyl PROTAC).

  • PROTAC Titration: Add the PROTAC in a 12-point serial dilution ranging from 1 pM to 10 µM. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Detection: Add Anti-His Acceptor beads and Streptavidin Donor beads. Incubate for 1 hour in the dark.

  • Readout: Measure luminescence at 615 nm. Plot the signal against log[PROTAC] to determine the EC50​ of complex formation and identify the concentration at which the hook effect begins.

Protocol 3: Cellular Degradation Assay (Western Blot)

Objective: Determine the half-maximal degradation concentration ( DC50​ ) and maximum degradation ( Dmax​ ) in living cells[11].

  • Causality Note: Apparent degradation can sometimes be an artifact of compound toxicity. Normalizing to a stable housekeeping protein ensures the degradation is selective and target-specific.

  • Cell Treatment: Seed target cells (e.g., HeLa) in 6-well plates. Treat with PROTAC concentrations ranging from 1 nM to 10 µM for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β -actin).

  • Self-Validation (Quantification): Use densitometry to quantify band intensities. Normalize the POI signal to the GAPDH signal. Plot the normalized % remaining protein vs. PROTAC concentration to calculate DC50​ and Dmax​ [11].

Conclusion

The choice between a 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (C6 alkyl) linker and a PEG linker is not a matter of one being universally superior; it is a strategic decision based on the specific liabilities of the warhead and E3 ligand. If your PROTAC suffers from poor membrane permeability and you are targeting a shallow protein-protein interface, a rigid alkyl linker may provide the necessary hydrophobicity and structural lock. Conversely, if aqueous solubility is the limiting factor, or if the POI-E3 distance requires a longer, flexible tether to prevent steric clashes, PEG linkers remain the gold standard.

Sources

Comparative

Validation of Target Protein Degradation Using 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Linkers: A Comparative Guide

As Targeted Protein Degradation (TPD) moves from early-stage chemical biology into advanced clinical development, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a paramount challenge. While mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As Targeted Protein Degradation (TPD) moves from early-stage chemical biology into advanced clinical development, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a paramount challenge. While much attention is given to the target-binding "warhead" and the E3 ligase-recruiting ligand, the linker connecting them is far more than a passive spacer. It dictates the molecule's physicochemical properties, cell permeability, and the thermodynamics of ternary complex formation[1].

This guide provides an objective, data-driven comparison between the widely used alkyl linker 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as adipic acid mono-NHS ester) and traditional polyethylene glycol (PEG) linkers. Furthermore, I will outline a self-validating experimental workflow to rigorously confirm that observed target loss is driven by true PROTAC-mediated degradation rather than off-target cytotoxicity or transcriptional suppression.

The Causality of Linker Selection: Alkyl vs. PEG

The compound 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7) is a heterobifunctional, 6-carbon aliphatic linker[2]. It features a highly reactive N-hydroxysuccinimide (NHS) ester on one terminus and a free carboxylic acid on the other, making it an ideal building block for modular PROTAC synthesis[3].

When comparing this alkyl linker to standard PEG linkers (e.g., PEG2, PEG3), the choice fundamentally alters the pharmacological profile of the resulting degrader[1].

Why Choose an Alkyl Linker?
  • Permeability and the Kinetic Barrier: PEG linkers achieve water solubility via multiple presentations of ether oxygen lone pairs, which scaffold surrounding water molecules into structured hydration shells. To cross a lipid bilayer, a PEGylated PROTAC must shed this hydration shell—an energetically costly process[]. Alkyl linkers, such as our C6 adipate derivative, blunt this effect by offering a uniform hydrocarbon surface. This reduces the Topological Polar Surface Area (TPSA) and allows the degrader to assume a more compact, cylindrical form factor in the membrane interior, significantly enhancing passive permeability[].

  • Metabolic Stability: PEG chains are susceptible to progressive shortening through ether peroxidation in vivo. Alkyl chains, conversely, are typically metabolized via terminal or sub-terminal hydroxylation, which often retains the overall chain length and degrader activity[].

  • Entropic Penalty: While flexible PEG linkers can adopt folded conformations to shield polarity, this extreme flexibility introduces a high entropic penalty upon binding to the target and E3 ligase[1]. The relatively stiffer hydrocarbon chain of a C6 alkyl linker can reduce this entropic cost, stabilizing the productive ternary complex[5].

Table 1: Physicochemical & Biological Comparison
Feature6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (Alkyl C6)Standard PEG Linkers (e.g., PEG3)
Composition Saturated hydrocarbon chain (-CH2-)Repeating ethylene glycol units (-O-CH2-CH2-)
Aqueous Solubility Lower (Enthalpy-driven, micelle-like dispersion)Higher (Entropy-driven hydration)
Cell Permeability High (Reduced TPSA, lipid-like partitioning)Moderate to Low (Requires shedding of hydration shell)
Metabolic Stability High (Resistant to ether peroxidation)Moderate (Susceptible to oxidative cleavage)
Synthetic Utility Excellent (NHS ester enables rapid amidation)Variable (Depends on pre-functionalization)

Synthesis Workflow and Ternary Complex Formation

The heterobifunctional nature of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid allows for highly controlled, sequential coupling. The NHS ester reacts spontaneously with primary amines (e.g., on the target ligand) at slightly alkaline pH (7.2–8.5) to form a stable amide bond. The remaining free carboxylic acid can then be activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to conjugate an amine-containing E3 ligase ligand (such as a lenalidomide or VHL ligand derivative)[6].

Synthesis L1 Target Ligand (Primary Amine) Intermediate Ligand-Linker Conjugate (Free Carboxylic Acid) L1->Intermediate Amidation (NHS) Linker 6-((2,5-Dioxopyrrolidin-1-yl)oxy) -6-oxohexanoic acid (Alkyl Linker) Linker->Intermediate Reacts with PROTAC Fully Assembled PROTAC (Alkyl Scaffold) Intermediate->PROTAC EDC/NHS Activation E3 E3 Ligase Ligand (Primary Amine) E3->PROTAC Amidation

PROTAC synthesis workflow utilizing the heterobifunctional alkyl linker.

The Core Protocol: Validating Target Protein Degradation

A critical error in early PROTAC development is conflating the loss of a target protein signal (e.g., via Western blot) with true targeted degradation. To ensure scientific integrity, the validation protocol must be a self-validating system that proves the mechanism is dependent on the proteasome, the specific E3 ligase, and ternary complex formation[5].

Step-by-Step Methodology

Step 1: Dose-Response and the "Hook Effect"

  • Seed target cells (e.g., HCT116 or HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a logarithmic concentration gradient of the fully assembled PROTAC (e.g., 1 nM to 10 µM) for 12–24 hours.

  • Causality Check: You must look for the "Hook Effect" (prozone effect). Because PROTACs rely on ternary complex formation (Target-PROTAC-E3), excessively high concentrations of the PROTAC will saturate both the target and the E3 ligase independently, forming binary complexes that prevent degradation. A true degrader will show maximum degradation (Dmax) at an optimal concentration, with degradation efficacy decreasing at higher doses[5].

Step 2: Mechanistic Rescue Experiments To prove that the degradation is mediated by the Ubiquitin-Proteasome System (UPS)[7], perform the following parallel rescue assays:

  • Proteasome Inhibition: Pre-treat cells with 10 µM MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition. Result: Target protein levels should be rescued.

  • Neddylation Inhibition: Pre-treat cells with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin-RING ligase activity) for 2 hours. Result: Target protein levels should be rescued.

  • Ligand Competition: Co-treat cells with the PROTAC and a 10-fold molar excess of the free target ligand OR the free E3 ligase ligand. Result: Excess monomeric ligands will outcompete the PROTAC, preventing ternary complex formation and rescuing target levels.

Step 3: Quantification Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify target protein loss via Western Blotting (normalized to a loading control like GAPDH or Vinculin) or via a high-throughput luminescence assay (e.g., Promega HiBiT CRISPR knock-in system). Calculate the DC50 (concentration at which 50% of the maximum degradation is achieved) and Dmax[1].

Validation Treatment PROTAC Treatment (Alkyl-linked) Ternary Ternary Complex (POI-PROTAC-E3) Treatment->Ternary Ub Polyubiquitination (E2/E3 Transfer) Ternary->Ub Degradation Proteasomal Degradation (Loss of Target) Ub->Degradation Comp Excess Ligand (Competition) Comp->Ternary Blocks Rescue Rescue of POI Levels (Validation Confirmed) Comp->Rescue MLN MLN4924 (Neddylation Block) MLN->Ub Blocks MLN->Rescue MG MG132 (Proteasome Block) MG->Degradation Blocks MG->Rescue

Mechanistic validation pathways to confirm PROTAC-mediated targeted protein degradation.

Comparative Experimental Data

When comparing degraders synthesized with our C6 alkyl linker versus traditional PEG linkers, the data consistently highlights the permeability advantages of the alkyl scaffold. Below is a representative comparative dataset for a hypothetical BRD4-targeting PROTAC[1][8].

Table 2: Comparative Performance Metrics
Linker TypeApparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s)DC50 (nM)Dmax (%)Hook Effect Observed?
Alkyl C6 (Adipic derivative) 2.51595%Yes (at >1 µM)
PEG2 1.850055%Weak
PEG4 1.125070%Yes (at >5 µM)

Note: Data trends are synthesized from established literature comparing matched lipophilicity alkyl-linked degraders to PEGylated analogues[1][8]. The C6 alkyl linker frequently outperforms short PEG linkers in parallel artificial membrane permeability assays (PAMPA) and cellular degradation assays due to superior cell penetrance and reduced entropic penalties during ternary complex formation[][5].

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC (NIH). Available at:[Link]

Sources

Validation

Spectrophotometric Determination of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid Conjugation Ratio: A Comprehensive Comparison Guide

Executive Summary The compound 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as Adipic acid mono-NHS ester) is a heterobifunctional linker widely utilized in PROTAC synthesis and bioconjugation to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (commonly known as Adipic acid mono-NHS ester) is a heterobifunctional linker widely utilized in PROTAC synthesis and bioconjugation to introduce a terminal carboxylic acid to primary amines[1]. Because the aliphatic adipate moiety lacks a distinct UV-Vis chromophore, determining the Degree of Labeling (DoL) or conjugation ratio presents a unique analytical challenge. This guide objectively compares spectrophotometric determination methods—specifically the TNBS amine-depletion assay and direct N-hydroxysuccinimide (NHS) release quantification—against alternative methods like Mass Spectrometry, providing self-validating protocols and mechanistic insights for accurate quantification.

Mechanistic Principles of Conjugation and Quantification

To accurately quantify the conjugation ratio, one must understand the underlying causality of the reaction system. The N-hydroxysuccinimide (NHS) ester of the adipic acid linker reacts specifically with unprotonated primary amines (such as the ϵ -amino groups of lysine residues) via nucleophilic acyl substitution. This reaction forms a stable amide bond while releasing an equivalent stoichiometric amount of the NHS leaving group[2][].

Because the conjugated adipic acid lacks intrinsic absorbance, researchers must rely on two primary spectrophotometric handles:

  • Direct NHS Release (260 nm): The released NHS leaving group possesses a strong absorbance peak at 260 nm with a molar extinction coefficient ( ϵ ) of approximately 9,700 M⁻¹cm⁻¹ at pH 8.0[4]. Quantifying this release provides a direct, real-time measurement of successful conjugation events[5].

  • TNBS Assay (Amine Depletion): 2,4,6-Trinitrobenzene sulfonic acid (TNBS) reacts with primary amines via nucleophilic aromatic substitution to form a highly chromogenic trinitrophenyl (TNP) derivative that absorbs strongly at 335 nm[6]. The conjugation ratio is calculated inversely by subtracting the remaining free amines in the conjugate from the total free amines in the unmodified protein[7].

G Protein Target Protein (Primary Amines) Conjugation Conjugation Reaction (pH 8.0 - 8.5) Protein->Conjugation Linker Adipic Acid Mono-NHS Ester Linker->Conjugation Conjugate Carboxyl-Terminated Protein Conjugate Conjugation->Conjugate NHS Released NHS Leaving Group Conjugation->NHS TNBS TNBS Assay (335 nm) Quantifies Lost Amines Conjugate->TNBS MS MALDI-TOF MS Quantifies Mass Shift Conjugate->MS A260 Direct UV-Vis (260 nm) Quantifies Released NHS NHS->A260

Workflow for conjugation and analytical determination of the conjugation ratio.

Comparative Analysis: Spectrophotometric Assays vs. Alternatives

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the gold standard for exact mass shift determination, spectrophotometric methods offer superior accessibility, cost-effectiveness, and throughput. However, the TNBS assay can sometimes overestimate the conjugation ratio at high linker densities. This occurs because the conjugated adipate chains can induce conformational changes or create steric hindrance, masking adjacent unreacted lysines from the TNBS reagent[7].

Table 1: Performance Comparison of Conjugation Ratio Determination Methods
Analytical MethodOperating PrincipleDynamic RangeKey AdvantagesPrimary Limitations
TNBS Assay Colorimetric detection of unreacted primary amines at 335 nm.2–20 µg/mL aminesHigh sensitivity; compatible with standard microplate readers.Susceptible to steric masking; strictly requires amine-free buffers.
NHS Release (A260) Direct UV-Vis measurement of the released NHS leaving group.1–100 mg/L NHSEnables real-time monitoring; non-destructive to the protein.Protein A260/A280 overlap requires rigorous baseline correction.
MALDI-TOF MS Direct mass shift measurement of the intact protein conjugate.Mass dependentHighly accurate; resolves the exact distribution of payloads.High equipment cost; requires specialized expertise and desalting.
Table 2: Representative Quantitative Data for Conjugation Optimization

The following table demonstrates typical experimental data comparing the calculated conjugation ratios obtained via the TNBS assay versus MALDI-TOF MS across different molar excesses of the adipic acid linker.

Molar Excess (Linker:Protein)Free Amines per Protein (TNBS)Calculated Ratio (TNBS)Calculated Ratio (MALDI-TOF)
0x (Control) 40.0 ± 0.500
10x 32.5 ± 0.87.57.2
20x 26.1 ± 1.113.912.8
40x 15.4 ± 1.524.621.5*

*Note the divergence at 40x molar excess: TNBS overestimates the conjugation ratio due to the steric masking of non-modified lysines by neighboring conjugated haptens[7].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure scientific integrity and reproducibility.

Protocol A: Conjugation of Adipic Acid Mono-NHS Ester
  • Buffer Exchange: Dialyze the target protein into 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.0–8.5.

    • Causality: The pH must be slightly basic to ensure primary amines are unprotonated and nucleophilic. Buffers containing free amines (e.g., Tris or Glycine) must be strictly avoided as they will competitively consume the NHS ester[2][6].

  • Linker Preparation: Dissolve 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid in anhydrous DMSO or DMF to a 10 mM stock immediately before use.

    • Causality: NHS esters are highly susceptible to aqueous hydrolysis; anhydrous solvents preserve reactivity[][5].

  • Reaction: Add the linker to the protein solution at a 10-fold to 20-fold molar excess. Incubate at room temperature for 1–2 hours[][8].

  • Purification: Remove unreacted linker and released NHS using a size-exclusion desalting column equilibrated with PBS. Retain the flow-through for direct NHS quantification if desired.

Protocol B: TNBS Assay for Amine Quantification

This protocol indirectly measures the conjugation ratio by quantifying the loss of primary amines.

TNBS FreeAmine Free Primary Amine (Unconjugated Lysine) Reaction Nucleophilic Aromatic Substitution (pH 8.5) FreeAmine->Reaction TNBS_Reagent TNBS Reagent TNBS_Reagent->Reaction Product TNP-Amine Derivative (Absorbs at 335 nm) Reaction->Product

Mechanistic pathway of the TNBS spectrophotometric assay for primary amine quantification.

  • Standard Curve Preparation: Prepare a standard curve using an amino acid (e.g., glycine) ranging from 2 to 20 µg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.5)[6].

  • Sample Preparation: Dilute the unmodified protein (control) and the conjugated protein to 20–200 µg/mL in the same reaction buffer[6].

  • Reaction Initiation: Add 0.25 mL of a freshly prepared 0.01% (w/v) TNBS solution to 0.5 mL of each standard and sample. Mix thoroughly[6].

  • Incubation: Incubate at 37°C for exactly 2 hours.

  • Termination: Add 0.25 mL of 10% SDS followed by 0.125 mL of 1 N HCl to each tube.

    • Causality: SDS denatures the protein, exposing buried amines and preventing precipitation. HCl lowers the pH, immediately halting the nucleophilic aromatic substitution[6].

  • Measurement: Measure the absorbance at 335 nm. Calculate the number of free amines in the conjugate versus the control to determine the conjugation ratio[6].

Protocol C: Direct NHS Quantification via UV-Vis

This method provides a rapid, direct measurement of conjugation efficiency by quantifying the leaving group.

  • Baseline Measurement: Prior to conjugation, measure the absorbance of the unmodified protein at 260 nm and 280 nm to establish a baseline.

    • Causality: Proteins absorb strongly at 280 nm and have overlapping absorbance at 260 nm. NHS and Sulfo-NHS absorb strongly at 260–280 nm, necessitating precise background subtraction[4][9].

  • Reaction Monitoring: During the conjugation reaction, or immediately after separating the small molecules via a spin filter (e.g., 10 kDa MWCO), measure the absorbance of the filtrate at 260 nm.

  • Calculation: Use the Beer-Lambert law ( A=ϵ⋅c⋅l ) with the NHS extinction coefficient ( ϵ260​≈9,700 M−1cm−1 ) to calculate the molar concentration of released NHS[4]. The moles of released NHS directly correlate to the moles of adipic acid linker covalently attached to the protein.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid

As researchers and drug development professionals, our work with innovative chemical reagents demands an unwavering commitment to safety, extending from the benchtop to the final disposal of waste. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with innovative chemical reagents demands an unwavering commitment to safety, extending from the benchtop to the final disposal of waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, a common N-hydroxysuccinimide (NHS) ester used in bioconjugation. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, while not classified as acutely toxic, presents hazards that require careful management.

Key Hazard Information Summary

Hazard TypeGHS ClassificationPrecautionary Guidance
Skin Contact Skin Irritation (Category 2)Causes skin irritation.[1] Wear protective gloves and clothing.[2][3] Wash skin thoroughly after handling.[4]
Eye Contact Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1] Wear eye and face protection.[5] If in eyes, rinse cautiously with water for several minutes.[6]
Inhalation May cause respiratory irritationAvoid breathing dust.[2][3][7] Use only in a well-ventilated area or chemical fume hood.[2][5]

The primary risk associated with this compound stems from its reactive NHS ester group. This group is intentionally designed to react with primary amines, but it can also react with other nucleophiles, including water. This reactivity is the cornerstone of our disposal strategy.

The Principle of Deactivation: Hydrolysis

The key to safely disposing of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is to chemically neutralize its reactive NHS ester. NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process converts the parent compound into two, more benign components: adipic acid and N-hydroxysuccinimide.

The rate of this hydrolysis is highly dependent on pH. While it occurs slowly at neutral pH, the process is significantly accelerated under basic conditions (pH > 8).[8] By intentionally hydrolyzing the compound, we render it non-reactive and suitable for disposal as a standard chemical waste stream, minimizing risk to personnel and waste handlers.

Step-by-Step Disposal Protocols

Disposal procedures must be tailored to the form of the waste: unused solid, solutions, or contaminated labware. All procedures should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[9]

Protocol A: Deactivation and Disposal of Solutions

This protocol is for aqueous or organic solutions containing the NHS ester.

Methodology:

  • Prepare for Deactivation: Place the vessel containing the chemical waste solution in a secondary container within a certified chemical fume hood.

  • Initiate Hydrolysis: While stirring, slowly add a sufficient quantity of a basic solution to raise the pH to between 8.5 and 9.0. Suitable bases include 1 M sodium bicarbonate or 0.1 M sodium hydroxide. The higher pH dramatically accelerates the hydrolysis of the NHS ester.[8][10]

  • Incubate: Allow the solution to stir at room temperature for a minimum of 4 hours. This incubation period ensures the complete degradation of the reactive ester. For sensitive reactions, this process can also be performed overnight at 4°C.[10]

  • Neutralize: After incubation, neutralize the solution by adding a mild acid (e.g., 0.1 M HCl) until the pH is between 6.0 and 8.0.

  • Dispose: The resulting deactivated solution should be transferred to a properly labeled hazardous waste container.[11] The label must clearly state "Hazardous Waste," list all chemical constituents without abbreviation, and include the date accumulation began.[11][12][13]

Protocol B: Disposal of Unused/Expired Solid Reagent

For solid, unadulterated reagent, direct disposal without deactivation is the preferred method to avoid unnecessary handling and potential exposure.

Methodology:

  • Container Integrity: Ensure the manufacturer's original container is securely sealed and in good condition.

  • Labeling: Prepare a hazardous waste label. Affix it to the container, ensuring it does not obscure the original manufacturer's label. The label must include the words "Hazardous Waste" and the full chemical name.[13]

  • Waste Collection: Request a pickup from your institution's Environmental Health and Safety (EHS) office or licensed waste disposal contractor.[14][15] Do not mix with other solid wastes.

Protocol C: Management of Contaminated Labware

This includes items like pipette tips, tubes, and glassware that have come into direct contact with the chemical.

Methodology:

  • Gross Decontamination: Rinse non-disposable glassware three times with a suitable solvent (e.g., acetone or ethanol) to remove residual chemical. This rinsate must be collected and disposed of as hazardous chemical waste, as described in Protocol A.[9]

  • Aqueous Rinse: Following the solvent rinse, wash glassware with soap and water.

  • Solid Waste Segregation:

    • Contaminated Sharps: Needles or other sharps must be placed in a designated, puncture-proof sharps container.[16]

    • Other Contaminated Solids: Pipette tips, contaminated gloves, and other disposable items should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.[2][17] This waste stream should then be placed in the appropriate solid chemical waste bin for collection by EHS.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.[2]

Procedure for a Solid Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Cordon off the affected area.

  • Don PPE: Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[2]

  • Clean-Up: Gently sweep or vacuum up the spilled material to avoid generating dust.[2] Place the collected solid into a sealable, labeled container for disposal.[2]

  • Decontaminate: Wipe the spill area with a damp cloth. All materials used for cleanup must be disposed of as hazardous waste.

Procedure for a Liquid Spill:

  • Alert and Restrict: Notify others and secure the area.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to absorb the spill.[5]

  • Collect: Carefully scoop the absorbent material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

Waste Segregation and Final Disposal

Proper waste segregation is a cornerstone of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide strict guidelines for managing hazardous waste.[11][16] All waste generated must be handled in accordance with local, state, and federal regulations.[3]

The following diagram outlines the decision-making process for segregating waste containing 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid.

G Waste Segregation Workflow for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid cluster_form Identify Waste Form cluster_disposal Final Disposal Container Start Waste Generation Point Solid Unused/Expired Solid Start->Solid Solid Reagent Liquid Aqueous or Organic Solution Start->Liquid Solution Labware Contaminated Labware (Gloves, Tips, Glassware) Start->Labware Contaminated Items SolidWaste Sealed & Labeled Solid Chemical Waste Solid->SolidWaste Direct Disposal (Protocol B) Deactivate Deactivate via Hydrolysis? (Protocol A) Liquid->Deactivate ContaminatedWaste Labeled Solid Contaminated Waste Bag/Bin Labware->ContaminatedWaste Segregate (Protocol C) LiquidWaste Labeled Hazardous Liquid Waste Container Deactivate->LiquidWaste Yes (Recommended) caption Disposal decision tree for NHS ester waste.

Caption: Disposal decision tree for NHS ester waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Compliance For Laboratories. (2014). US Bio-Clean. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025). CloudSDS. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal of Highly Reactive Reagents. (2018). University of Pennsylvania EHRS. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid Safety Data Sheet. (2021). Angene Chemical. [Link]

  • N-Hydroxysuccinimide active ester. Peptide Institute, Inc.. [Link]

  • Safety Data Sheet (Japanese). (2020). Koga Chemical. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.